molecular formula C9H9BrFNO2 B1374260 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid CAS No. 1266784-23-9

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

Katalognummer: B1374260
CAS-Nummer: 1266784-23-9
Molekulargewicht: 262.08 g/mol
InChI-Schlüssel: VCZKYBUARMRRAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H9BrFNO2 and its molecular weight is 262.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-9(12,8(13)14)6-4-5(10)2-3-7(6)11/h2-4H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZKYBUARMRRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266784-23-9
Record name 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a synthetically derived, non-proteinogenic α-amino acid. Its structure, characterized by a quaternary α-carbon and a halogenated phenyl ring, makes it a valuable building block in medicinal chemistry and drug development. The presence of bromine and fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of parent molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying reaction mechanisms, experimental considerations, and pathways to enantiomerically pure forms.

Strategic Approaches to Synthesis: A Mechanistic Perspective

The synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid can be primarily achieved through two classical and robust methodologies for α-amino acid synthesis: the Strecker synthesis and the Bucherer-Bergs reaction . Both pathways offer viable routes to the target molecule, each with distinct advantages and mechanistic features.

The Strecker Synthesis: A Convergent Three-Component Reaction

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a one-pot, three-component reaction involving a carbonyl compound, ammonia, and a cyanide source.[1][2] This method is highly versatile for the preparation of α-amino acids.

The overall transformation for the synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid via the Strecker synthesis is as follows:

Starting Material: 5-bromo-2-fluoroacetophenone

The Strecker synthesis proceeds in two main stages: the formation of an α-aminonitrile followed by its hydrolysis to the corresponding α-amino acid.[3][4]

  • Formation of the α-Aminonitrile: The reaction is initiated by the formation of an imine from the reaction of 5-bromo-2-fluoroacetophenone with ammonia. The imine is then protonated to form an iminium ion, which is a key electrophilic intermediate. The cyanide ion, a potent nucleophile, attacks the iminium ion to form the stable α-aminonitrile, 2-amino-2-(5-bromo-2-fluorophenyl)propanenitrile.

  • Hydrolysis of the α-Aminonitrile: The α-aminonitrile is subsequently hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid, yielding the final product, 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid.

Strecker_Mechanism Ketone 5-Bromo-2-fluoroacetophenone Imine Imine intermediate Ketone->Imine + NH3 Ammonia NH3 Iminium Iminium ion Imine->Iminium + H+ Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN- Cyanide CN- Amide Amide intermediate Aminonitrile->Amide Hydrolysis (H3O+) H3O H3O+ AminoAcid 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid Amide->AminoAcid Hydrolysis (H3O+)

Caption: Mechanistic pathway of the Strecker synthesis.

The Bucherer-Bergs Reaction: A Multicomponent Route to Hydantoins

The Bucherer-Bergs reaction provides an alternative multicomponent approach to α,α-disubstituted amino acids.[5] This reaction utilizes a carbonyl compound, potassium cyanide (or sodium cyanide), and ammonium carbonate to generate a hydantoin intermediate, which is subsequently hydrolyzed to the desired amino acid.[4][6]

The Bucherer-Bergs reaction is a fascinating cascade of reactions that efficiently constructs the hydantoin ring system.[5][7]

  • Formation of Cyanohydrin and Aminonitrile: The reaction commences with the formation of a cyanohydrin from the ketone. Concurrently, ammonium carbonate is in equilibrium with ammonia and carbon dioxide. The ammonia reacts with the cyanohydrin to form an aminonitrile.

  • Cyclization to Hydantoin: The aminonitrile then reacts with carbon dioxide in a series of steps. The amino group of the aminonitrile attacks the carbon dioxide to form a carbamic acid intermediate. Intramolecular cyclization of the carbamic acid, followed by tautomerization, yields the 5,5-disubstituted hydantoin, 5-(5-bromo-2-fluorophenyl)-5-methylhydantoin.

  • Hydrolysis of the Hydantoin: The final step is the hydrolysis of the hydantoin ring, typically under strong basic or acidic conditions, to afford the target α-amino acid. This step involves the cleavage of the two amide bonds within the hydantoin ring.

Bucherer_Bergs_Workflow cluster_Step1 Hydantoin Formation cluster_Step2 Hydrolysis Ketone 5-Bromo-2-fluoroacetophenone Hydantoin 5-(5-Bromo-2-fluorophenyl)-5-methylhydantoin Ketone->Hydantoin Bucherer-Bergs Reaction Reagents KCN, (NH4)2CO3 Reagents->Hydantoin AminoAcid 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid Hydantoin->AminoAcid Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->AminoAcid

Caption: Experimental workflow for the Bucherer-Bergs synthesis.

Synthesis of Key Precursors

A critical aspect of these synthetic strategies is the availability of the starting carbonyl compound, 5-bromo-2-fluoroacetophenone.

Synthesis of 5-Bromo-2-fluoroacetophenone

This key intermediate can be prepared via a Friedel-Crafts acylation of 4-bromo-1-fluorobenzene.

Reaction Scheme:

4-bromo-1-fluorobenzene + Acetyl chloride --- (AlCl₃) ---> 5-bromo-2-fluoroacetophenone

This electrophilic aromatic substitution reaction is a standard and efficient method for the synthesis of aryl ketones.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid via the Bucherer-Bergs reaction, a route often favored for its operational simplicity and crystalline intermediates.

Protocol: Bucherer-Bergs Synthesis

Step 1: Synthesis of 5-(5-bromo-2-fluorophenyl)-5-methylhydantoin

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-Bromo-2-fluoroacetophenone217.0310.85 g0.05
Potassium Cyanide65.123.58 g0.055
Ammonium Carbonate96.0914.41 g0.15
Ethanol46.07100 mL-
Water18.02100 mL-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 5-bromo-2-fluoroacetophenone, potassium cyanide, and ammonium carbonate.

  • Add a mixture of ethanol and water.

  • Heat the reaction mixture to 60-70°C with vigorous stirring in a well-ventilated fume hood.[4]

  • Maintain the temperature and continue stirring for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (200 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 5-(5-bromo-2-fluorophenyl)-5-methylhydantoin as a crystalline solid.

Step 2: Hydrolysis of 5-(5-bromo-2-fluorophenyl)-5-methylhydantoin

Reagent/SolventMolar Mass ( g/mol )AmountMoles
5-(5-bromo-2-fluorophenyl)-5-methylhydantoin301.1112.04 g0.04
Sodium Hydroxide40.0016.0 g0.4
Water18.02100 mL-
Concentrated HCl36.46As needed-

Procedure:

  • In a round-bottom flask, suspend the hydantoin in an aqueous solution of sodium hydroxide (e.g., 20-30% w/v).

  • Heat the mixture to reflux (approximately 100-110°C) for 24-48 hours.

  • Monitor the reaction by TLC until the starting hydantoin is consumed.

  • Cool the reaction mixture to room temperature and then further in an ice bath.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. The amino acid will precipitate at its isoelectric point.

  • Collect the precipitated solid by vacuum filtration and wash with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid.

Asymmetric Synthesis: Accessing Enantiomerically Pure Amino Acids

For pharmaceutical applications, obtaining a single enantiomer of the amino acid is often crucial. This can be achieved through asymmetric synthesis.

Asymmetric Strecker Reaction

The Strecker reaction can be rendered asymmetric by using a chiral ammonia equivalent or a chiral catalyst. One common approach involves the use of a chiral auxiliary, such as (R)-phenylglycinamide.

Workflow for Asymmetric Strecker Synthesis:

Asymmetric_Strecker Ketone 5-Bromo-2-fluoroacetophenone ChiralImine Chiral Imine Ketone->ChiralImine + Auxiliary Auxiliary (R)-Phenylglycinamide DiastereomericNitriles Diastereomeric α-Aminonitriles ChiralImine->DiastereomericNitriles + Cyanide Cyanide TMSCN Separation Chromatography DiastereomericNitriles->Separation PureNitrile Single Diastereomer Separation->PureNitrile AuxiliaryRemoval Auxiliary Removal PureNitrile->AuxiliaryRemoval Hydrolysis Acid Hydrolysis ChiralAminoAcid Enantiopure Amino Acid AuxiliaryRemoval->ChiralAminoAcid

Caption: Asymmetric Strecker synthesis workflow.

In this approach, the chiral auxiliary directs the nucleophilic addition of the cyanide to one face of the imine, leading to a diastereomeric mixture of α-aminonitriles that can be separated. Subsequent hydrolysis and removal of the auxiliary yield the enantiomerically enriched amino acid.

Conclusion

The synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is readily achievable through established synthetic methodologies. Both the Strecker synthesis and the Bucherer-Bergs reaction offer robust and scalable routes to this valuable building block. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. Furthermore, the amenability of the Strecker reaction to asymmetric variants provides a clear path to the enantiomerically pure compounds that are highly sought after in modern drug discovery and development. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of complex, non-proteinogenic amino acids.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45.
  • Bucherer, H. T., & Bergs, H. (1934).
  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Strecker amino acid synthesis. (2023, October 26). In Wikipedia. [Link]

  • Bucherer–Bergs reaction. (2023, November 15). In Wikipedia. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Lentini, G., & d'Ischia, M. (2013). 5-Bromo-2-fluoroacetophenone. In Acta Crystallographica Section E: Structure Reports Online, 69(7), o1088.
  • Shafran, Y. M., Bakulev, V. A., & Mokrushin, V. S. (1989). Synthesis of hydantoins. Russian Chemical Reviews, 58(2), 148.
  • D'hooghe, M., & De Kimpe, N. (2008). The chemistry of α-halogenated imines. Chemical Reviews, 108(7), 2883–2933.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 1: Acyclic compounds. Tetrahedron: Asymmetry, 18(5), 569–623.
  • Vogt, H., & Bräse, S. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry, 5(3), 406–430.
  • Avenoza, A., Busto, J. H., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2003). Asymmetric Strecker synthesis of α-aryl-α-amino acids using (R)-phenylglycinol as a chiral auxiliary. Tetrahedron: Asymmetry, 14(18), 2735–2743.

Sources

An In-Depth Technical Guide to 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic Acid: A Key Intermediate in the Development of BACE-1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Amino Acid in Neurodegenerative Disease Research

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms and amino acid scaffolds into molecular architecture is a powerful tool for modulating the pharmacological properties of drug candidates. 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid, a non-natural, halogenated amino acid, has emerged as a critical building block in the synthesis of potent and selective inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). The inhibition of BACE-1 is a primary therapeutic strategy in the development of treatments for Alzheimer's disease, aiming to reduce the production of amyloid-β (Aβ) peptides that are central to the disease's pathology.[1][2] This guide provides a comprehensive overview of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid, including its chemical identity, synthesis, and its pivotal role in the generation of next-generation BACE-1 inhibitors.

Core Compound Identification

CAS Number: 1266784-23-9

PropertyValueSource
Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
IUPAC Name 2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid
Synonyms rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionic acid

Synthesis and Mechanistic Insights

The synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a multi-step process that begins with a commercially available acetophenone derivative. The key transformation involves a Strecker synthesis, a well-established method for the synthesis of α-amino acids. This is followed by the hydrolysis of the resulting aminonitrile to the desired carboxylic acid. The rationale behind this synthetic route lies in its efficiency and the ready availability of the starting materials.

A notable example of this synthetic approach is detailed in the work of Rombouts et al. in the Journal of Medicinal Chemistry (2015), where this amino acid serves as a crucial intermediate in the synthesis of novel 1,4-oxazine derivatives as BACE-1 inhibitors.[3]

Experimental Protocol: Synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

This protocol is based on the general principles of Strecker synthesis followed by nitrile hydrolysis, as referenced in the context of BACE-1 inhibitor development.[3]

Step 1: Strecker Reaction to form rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile

  • To a solution of 1-(5-bromo-2-fluorophenyl)ethanone in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of sodium cyanide, followed by an aqueous solution of ammonium chloride.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aminonitrile.

Causality: The Strecker reaction is a one-pot synthesis that efficiently creates the α-amino nitrile scaffold. The ketone is first protonated, making it more electrophilic for the nucleophilic attack by the cyanide ion. The subsequent addition of ammonia (generated in situ from ammonium chloride) to the cyanohydrin intermediate, followed by intramolecular cyclization and tautomerization, yields the stable α-amino nitrile.

Step 2: Hydrolysis of rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile

  • The crude rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile is suspended in a mixture of concentrated hydrochloric acid, acetic acid, and water.[4]

  • The mixture is heated to reflux and maintained at this temperature for 16-24 hours.[4]

  • After cooling to room temperature, the resulting precipitate is collected by filtration, washed with water, and dried to afford 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid. A reported yield for a similar hydrolysis is 68%.[4]

Causality: Acid-catalyzed hydrolysis of the nitrile is a robust method to convert the cyano group into a carboxylic acid. The protonation of the nitrile nitrogen makes the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium ion. The use of a mixture of acids can facilitate both the hydrolysis and the precipitation of the final product.

Synthesis_Workflow start 1-(5-bromo-2-fluorophenyl)ethanone aminonitrile rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile start->aminonitrile Strecker Reaction (NaCN, NH4Cl) amino_acid 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid aminonitrile->amino_acid Acid Hydrolysis (HCl, Acetic Acid, H2O, Reflux)

Caption: Synthetic workflow for 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid.

Applications in Drug Development: A Cornerstone for BACE-1 Inhibitors

The primary and most significant application of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is as a key chiral building block in the synthesis of BACE-1 inhibitors for the potential treatment of Alzheimer's disease.

The Role of BACE-1 in Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1] These plaques are formed from the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE-1) and γ-secretase.[2] BACE-1 initiates the amyloidogenic pathway by cleaving APP at the N-terminus of the Aβ domain.[1] Therefore, inhibiting BACE-1 is a compelling therapeutic strategy to reduce the production of Aβ peptides and potentially slow the progression of Alzheimer's disease.[5][6]

BACE1_Pathway cluster_bace1 BACE-1 Action cluster_gamma γ-secretase Action APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage CTF_beta C99 fragment APP->CTF_beta Cleavage BACE1 BACE-1 (β-secretase) gamma_secretase γ-secretase Ab Amyloid-β (Aβ) peptides CTF_beta->Ab Cleavage plaques Aβ Aggregation & Plaque Formation Ab->plaques neurotoxicity Neurotoxicity & Neuronal Dysfunction plaques->neurotoxicity BACE1_inhibitor BACE-1 Inhibitor BACE1_inhibitor->BACE1 Inhibition

Caption: The amyloidogenic pathway and the role of BACE-1 inhibitors.

Utilization in the Synthesis of 1,4-Oxazine BACE-1 Inhibitors

In the aforementioned study by Rombouts et al., 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a precursor to a chiral amino alcohol. This amino alcohol is then elaborated through a series of reactions, including lactamization and the introduction of an amidine group, to form the final 1,4-oxazine-based BACE-1 inhibitors.[3][7] The specific stereochemistry of the amino acid is crucial for the optimal binding of the final inhibitor to the active site of the BACE-1 enzyme. The presence of the bromo and fluoro substituents on the phenyl ring is likely designed to enhance binding affinity and modulate pharmacokinetic properties such as brain penetration.[8]

Conclusion

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a specialized yet indispensable chemical entity in the field of medicinal chemistry, particularly in the pursuit of effective treatments for Alzheimer's disease. Its synthesis, though requiring careful execution, is based on well-understood chemical principles. The true value of this compound lies in its role as a precisely engineered building block that enables the construction of complex and highly potent BACE-1 inhibitors. For researchers and drug development professionals working in the neurodegenerative disease space, a thorough understanding of the synthesis and application of this key intermediate is essential for the advancement of novel therapeutic agents.

References

  • Rombouts, F. J. R., Tresadern, G., Delgado, O., Martínez-Lamenca, C., Van Gool, M., García-Molina, A., ... & Trabanco, A. A. (2015). 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Journal of Medicinal Chemistry, 58(20), 8216–8235. [Link]

  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. (2021). Molecules, 26(16), 4987. [Link]

  • Cumming, J. N., Iserloh, U., & Kennedy, M. E. (2004). Design and development of BACE-1 inhibitors. Current opinion in drug discovery & development, 7(4), 536–556. [Link]

  • Design, synthesis, and biological activity evaluation of BACE1 inhibitors with antioxidant activity. (2019). Archiv der Pharmazie, 352(10), e1900135. [Link]

  • (2012). Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. Journal of Medicinal Chemistry, 55(21), 9346-9361. [Link]

  • Veenstra, S. J., Rombouts, F. J. R., Tresadern, G., Trabanco, A. A., & Gijsen, H. J. M. (2018). Optimization of 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors Toward a Clinical Candidate. Journal of Medicinal Chemistry, 61(12), 5146–5164. [Link]

  • Yan, R., & Vassar, R. (2014). Targeting BACE1 for Alzheimer's disease. The Lancet Neurology, 13(3), 319–329. [Link]

  • Zhimomi, B. K., et al. (2024). Microwave-assisted synthesis of novel[5][8] oxazine derivatives as potent anti-bacterial and antioxidant agents. Arkivoc, 2024(8), 202412276. [Link]

  • Barão, S., Guedes, R. C., & Ferreira, L. S. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers in chemistry, 6, 179. [Link]

  • Das, B., & Yan, R. (2015). BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer's Disease Pathology. Journal of neurochemistry, 135(6), 1049–1067. [Link]

  • Vassar, R. (2024). Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset. touchNEUROLOGY. [Link]

  • Moussa, C. E., & Atwi, K. (2023). BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future?. International journal of molecular sciences, 24(13), 10899. [Link]

  • Dineen, T. A., Chen, K., Cheng, A. C., Derakhchan, K., Epstein, O., Esmay, J., ... & Patel, V. F. (2014). Inhibitors of β-site amyloid precursor protein cleaving enzyme (BACE1): identification of (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718). Journal of medicinal chemistry, 57(23), 9811–9831. [Link]

  • N5-((perfluorophenyl)amino)glutamine regulates BACE1, tau phosphorylation, synaptic function, and neuroinflammation in Alzheimer's disease models. (2024). Bioscience trends, 10.5582/bst.2024.01360. Advance online publication. [Link]

  • Rational Design of Novel 1,3-Oxazine Based β-Secretase (BACE1) Inhibitors: Incorporation of a Double Bond To Reduce P-gp Efflux Leading to Robust Aβ Reduction in the Brain. (2018). Journal of medicinal chemistry, 61(14), 6049–6066. [Link]

Sources

Technical Guide: 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

[1][2]

Executive Summary

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid (also known as

12341

The molecule features a quaternary


1

Part 1: Chemical Profile & Structural Analysis[2]

Physicochemical Properties

The presence of the fluorine atom at the ortho position and bromine at the meta position of the phenyl ring creates a unique electronic environment, enhancing the acidity of the ammonium group and altering the lipophilicity profile compared to the parent phenylalanine.

PropertyDataNotes
IUPAC Name 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid
Common Name

-Methyl-5-bromo-2-fluoro-phenylalanine
CAS Number 1266784-23-9 Racemic mixture
Molecular Formula C

H

BrFNO

Molecular Weight 262.08 g/mol
ClogP (Predicted) ~1.9 - 2.1Increased lipophilicity vs. Phe due to halogens
Chirality Atropisomeric potential low; Chiral Center at C

Available as (R), (S), or (rac)
H-Bond Donors/Acceptors 2 / 3Zwitterionic in neutral pH
Structural Significance in Drug Design[5][6]
  • 
    -Methylation Effect:  The quaternary center stabilizes the "kink" in peptide backbones, often inducing helical or turn conformations (
    
    
    -helix or
    
    
    -helix promoters).[1][2] It renders the amino acid resistant to racemization and proteolytic degradation.
  • Halogen Bonding: The 5-bromo substituent is a versatile handle for palladium-catalyzed cross-coupling, allowing late-stage functionalization of the scaffold.[1][2] The 2-fluoro substituent exerts an electron-withdrawing effect, lowering the pKa of the neighboring amine and potentially improving bioavailability.[1]

Part 2: Synthetic Methodologies

Two primary routes exist for the synthesis of this scaffold: the scalable Bucherer-Bergs reaction (yielding racemic product) and Asymmetric Phase-Transfer Catalysis (yielding enantiopure product).

Route A: Bucherer-Bergs Reaction (Scalable/Industrial)

This is the preferred method for generating multi-gram to kilogram quantities.[2] It overcomes the steric hindrance of the acetophenone precursor which often stalls standard Strecker syntheses.

Precursor: 1-(5-bromo-2-fluorophenyl)ethan-1-one.[1][2]

Workflow Diagram

BuchererBergsKetone1-(5-bromo-2-fluorophenyl)ethan-1-oneReagents(NH4)2CO3KCN / EtOH:H2OKetone->Reagents CondensationHydantoinIntermediateHydantoinReagents->Hydantoin CyclizationHydrolysisNaOH / Reflux(Ring Opening)Hydantoin->Hydrolysis DeprotectionProductRacemicAmino AcidHydrolysis->Product Neutralization

Figure 1: The Bucherer-Bergs pathway converts the hindered ketone into a hydantoin intermediate, which is subsequently hydrolyzed to the free amino acid.[1][5]

Detailed Protocol
  • Hydantoin Formation:

    • Dissolve 1-(5-bromo-2-fluorophenyl)ethan-1-one (1.0 eq) in a 1:1 mixture of Ethanol/Water.

    • Add Ammonium Carbonate (4.0 eq) and Potassium Cyanide (1.2 eq).[2][4] Caution: Cyanide generates HCN gas; use a scrubber.[1]

    • Heat to 60°C in a sealed vessel for 18–24 hours. The hydantoin precipitates as a white solid upon cooling.

    • Validation: LC-MS shows mass [M+H]+ corresponding to the hydantoin (MW ~287).[2]

  • Alkaline Hydrolysis:

    • Suspend the hydantoin in 6M NaOH (aq).

    • Reflux at 100°C for 24 hours. The solution becomes clear as the ring opens.

    • Cool to room temperature and adjust pH to ~6.0 using concentrated HCl.

    • The zwitterionic amino acid precipitates. Filter, wash with cold water, and dry.

Route B: Asymmetric Synthesis (Enantioselective)

For drug candidates requiring a specific enantiomer (usually S), asymmetric alkylation using a chiral phase-transfer catalyst (PTC) is superior to resolution.[2]

  • Substrate: tert-Butyl glycinate Schiff base (derived from benzophenone).[1]

  • Electrophile: 5-bromo-2-fluorobenzyl bromide (Note: This route makes the non-methylated analog; for the

    
    -methyl variant, one must start with an alanine Schiff base and arylate, or start with the ketone and use chiral sulfinimines).[1]
    
  • Preferred Route for

    
    -Methyl:  Chiral HPLC resolution of the racemic Bucherer-Bergs product is often more cost-effective than de novo asymmetric synthesis for this specific sterically hindered core.[1][2]
    

Part 3: Analytical Characterization[1][2]

To ensure scientific integrity, the following analytical signatures must be verified.

TechniqueExpected SignatureDiagnostic Value

H NMR (DMSO-d

)

1.5–1.7 (s, 3H,

-CH

)
Confirms quaternary center (singlet methyl).[1]

F NMR

~-110 to -120 ppm (m)
Confirms presence of Fluorine on the ring.
HPLC Purity >98% (210 nm)Essential for biological assays.[2]
Chiral HPLC Crownpak CR(+) or Chiralpak AD-HSeparation of enantiomers (

values typically >1.2).[2]

Part 4: Applications in Drug Discovery[5][6][11][12]

IDO1 Inhibition

This amino acid scaffold is a bioisostere for tryptophan derivatives.[2] Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) often utilize the 5-bromo-2-fluoro-phenyl moiety to occupy the hydrophobic Pocket A of the enzyme, while the amino acid head group coordinates with the heme iron or the propionate entrance channel.[1]

Peptidomimetics & Stability

The incorporation of this unit into peptide drugs (e.g., via Solid Phase Peptide Synthesis) drastically increases half-life (

  • Mechanism: The

    
    -methyl group creates a "steric lock," preventing the approach of proteolytic enzymes (like chymotrypsin) that require a specific backbone geometry to cleave the peptide bond.
    
Logic Flow: Metabolic Stability

StabilitySubstratePeptide withAlpha-Methyl AAInteractionSteric Clash(Alpha-Methyl vs Enzyme Active Site)Substrate->Interaction Binding AttemptEnzymeProtease(e.g., Chymotrypsin)Enzyme->InteractionOutcomeHydrolysis BlockedIncreased t1/2Interaction->Outcome Result

Figure 2: Mechanistic basis for the metabolic stability conferred by the

References

  • National Institutes of Health (NIH). (2020).[2] Incorporation of

    
    -Methylated Amino Acids into Mimetic Peptides. PubMed Central. Retrieved from [Link]
    
  • Rombouts, F. J., et al. (2015).[2] Design and Synthesis of IDO1 Inhibitors. Journal of Medicinal Chemistry, 58(20), 8216–8235. (Contextual citation for 5-bromo-2-fluoro scaffold utility).

Technical Guide: 13C NMR Analysis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the structural validation of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid using Carbon-13 Nuclear Magnetic Resonance (


C NMR). This molecule, a non-proteinogenic 

-disubstituted amino acid, presents unique spectral challenges due to the simultaneous presence of a quaternary chiral center and a highly coupled fluorinated aromatic system.[1]

The core of this analysis relies on interpreting the Carbon-Fluorine (C-F) scalar couplings , which serve as a molecular fingerprint.[1] Unlike standard proton-decoupled


C spectra where signals appear as singlets, the fluorine atom (

F, spin 1/2, 100% abundance) splits the carbon signals into doublets with magnitudes ranging from ~3 Hz to ~250 Hz.[1]

Structural Analysis & Theoretical Prediction[1]

The Molecular Scaffold

The molecule consists of three distinct magnetic environments:[1]

  • The Quaternary Core: An

    
    -carbon bonded to an amine, a carboxylic acid, a methyl group, and an aromatic ring.[1]
    
  • The Aromatic System: A benzene ring substituted at positions 1 (alkyl), 2 (fluoro), and 5 (bromo).[1]

  • The Aliphatic Side Chain: A single methyl group attached to the quaternary center.[1]

The Fluorine Effect (J-Coupling)

The


F nucleus is the dominant spectral feature.[1] It couples to carbons through bonds, creating a predictable splitting pattern (

) that validates the regiochemistry of the aromatic ring.[1]
  • 
     (Ipso):  ~240–255 Hz (Large Doublet)[1]
    
  • 
     (Ortho):  ~18–25 Hz (Medium Doublet)[1]
    
  • 
     (Meta):  ~6–10 Hz (Small Doublet)[1]
    
  • 
     (Para):  ~2–4 Hz (Often unresolved broadening)[1]
    
Predicted Chemical Shifts & Multiplicities

The following table synthesizes theoretical predictions with empirical data from analogous fluorobenzene derivatives (e.g., 5-bromo-2-fluorobenzoic acid).

Carbon LabelEnvironmentApprox. Shift (

, ppm)
Multiplicity (due to F)Coupling Constant (

, Hz)
C=O Carboxylic Acid172.0 – 175.0Singlet (or weak d)< 2 Hz
C2' Aromatic (Ipso to F)158.0 – 162.0Doublet

C1' Aromatic (Ipso to Alkyl)130.0 – 135.0Doublet

C3' Aromatic (Ortho to F)116.0 – 119.0Doublet

C4' Aromatic (Meta to F)132.0 – 136.0Doublet

C6' Aromatic (Para to F)128.0 – 131.0Singlet/Broad

C5' Aromatic (Ipso to Br)115.0 – 118.0Doublet

(Long range)
C-alpha Quaternary60.0 – 65.0Doublet

CH3 Methyl22.0 – 26.0Singlet~0

Note: The "Prime" notation (C1'-C6') refers to the aromatic ring carbons.[1] The C5' position is shielded significantly by the heavy atom effect of Bromine.[1]

Experimental Methodology

Solvent Selection Strategy

The choice of solvent critically dictates the resolution of the quaternary carbon and the exchangeable protons (if running concurrent


H NMR).[1]
  • DMSO-d6 (Recommended):

    • Why: Excellent solubility for zwitterionic amino acids.[1] Slows proton exchange, allowing observation of ammonium/carboxylic protons in

      
      H NMR.[1]
      
    • Effect: Chemical shifts reported above are calibrated for DMSO.

  • D2O / NaOD:

    • Why: Mimics physiological pH.[1]

    • Effect: Deprotonation of the amine and acid shifts the C=O and C-alpha signals downfield.

  • TFA-d:

    • Why: Useful only if the compound is an insoluble salt.[1]

    • Effect: Strong solvent peaks may obscure the Carbonyl region (~160 ppm for TFA carbonyl).[1]

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias on quaternary carbons.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary C-alpha and Carbonyl carbons have long T1 relaxation times.[1] Insufficient delay will suppress these critical signals.[1]

  • Scans (NS): Minimum 1024 scans. The splitting of signals by Fluorine reduces the effective signal-to-noise ratio (S/N) by half for each split.

  • Spectral Width: 240 ppm (to capture C=O and any folded solvent peaks).[1]

Data Interpretation Workflow

The following diagram outlines the logical flow for assigning the spectrum, prioritizing the unambiguous Fluorine couplings.

NMR_Assignment_Workflow Start Start Analysis: 13C{1H} Spectrum Identify_F Step 1: Identify C-F Couplings Look for Doublets Start->Identify_F Large_J Is J > 200 Hz? Identify_F->Large_J Identify_Br Step 2: Identify C-Br (C5') Look for Upfield Shift (~115 ppm) Small/No Coupling Identify_F->Identify_Br Assign_Ipso Assign C2' (Ipso-F) ~160 ppm Large_J->Assign_Ipso Yes Medium_J Is J ≈ 15-25 Hz? Large_J->Medium_J No Assign_Ortho Assign C1' & C3' (Ortho to F) Medium_J->Assign_Ortho Yes Small_J Is J ≈ 5-10 Hz? Medium_J->Small_J No Distinguish_Ortho Differentiation: C1' is Quaternary (Lower Intensity) C3' is CH (Higher Intensity via NOE) Assign_Ortho->Distinguish_Ortho Assign_Meta Assign C4' (Meta to F) Small_J->Assign_Meta Yes Identify_Aliphatic Step 3: Aliphatic Region C-Alpha (~60 ppm) Methyl (~24 ppm) Identify_Br->Identify_Aliphatic Validation Validation: Check C=O (~173 ppm) Confirm Quaternary C-Alpha via DEPT-135 (Absent) Identify_Aliphatic->Validation

Caption: Logical workflow for assigning 13C signals based on J-coupling magnitude and chemical shift hierarchy.

Troubleshooting & Validation

The "Missing" Quaternary Carbon

Problem: The signal for the alpha-carbon (~60-65 ppm) or the C1' aromatic carbon (~130-135 ppm) is weak or absent. Root Cause: Quaternary carbons lack the Nuclear Overhauser Effect (NOE) enhancement from attached protons and have long relaxation times.[1] Solution:

  • Increase Relaxation Delay (D1) to 5 seconds.

  • Use a DEPT-135 or APT experiment.[1]

    • Result: The quaternary C-alpha will disappear (DEPT) or phase opposite to CH/CH3 (APT), confirming its nature.[1]

Distinguishing C3' and C5'

Both carbons are in the "shielded" aromatic region (115-120 ppm).[1]

  • C3' (Ortho to F): Will show a clear doublet (

    
     Hz).[1]
    
  • C5' (Ipso to Br): Will appear as a singlet or a very narrow doublet (

    
     Hz).[1] The heavy atom effect of Bromine shields this carbon significantly, often placing it upfield of typical aromatic signals.[1][2]
    
Dynamic Exchange

If the amine protons are exchanging at an intermediate rate (common in wet DMSO), the adjacent C-alpha signal may broaden.[1] Adding a trace of DCl or TFA can force the amine into the fully protonated (


) state, sharpening the signal.[1]

References

  • Dolgushin, F. M., et al. "Structural studies of fluorinated amino acids."[1] Journal of Fluorine Chemistry, 2018.[1]

  • Reich, H. J. "WinPLT: NMR Chemical Shift Data for Fluorine Compounds."[1] University of Wisconsin-Madison Chemistry.[1]

  • Breitmaier, E., & Voelter, W. "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry."[1] VCH Publishers, 3rd Edition.[1] [1]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016.[1]

  • Pretsch, E., et al. "Structure Determination of Organic Compounds."[1] Springer, 2009.[1] (Reference for general additive rules of substituted benzenes). [1]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery, offering a means to enhance proteolytic stability, modulate conformation, and introduce novel functionalities.[1][2][3] 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a synthetic amino acid that presents unique structural features for peptide design. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the fluorine atom can influence the electronic properties and binding interactions of the resulting peptide. This document provides a detailed guide to the application of this novel amino acid in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is crucial for its effective use in peptide synthesis.

PropertyValueSource
CAS Number 1266784-23-9[4]
Molecular Formula C9H9BrFNO2[4]
Molecular Weight 262.08 g/mol [4]
Appearance Off-white to pale yellow solid (predicted)N/A
Solubility Soluble in polar organic solvents (e.g., DMF, NMP, DMSO)N/A

Strategic Considerations for Peptide Synthesis

The successful incorporation of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid into a peptide sequence requires careful consideration of its unique structural characteristics. The α-carbon is a quaternary center, which introduces significant steric hindrance. This necessitates the use of more potent coupling reagents to ensure efficient amide bond formation.[5][6]

Fmoc Protection

For use in standard solid-phase peptide synthesis (SPPS), the α-amino group must be protected, most commonly with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[7][8] The Fmoc group is stable during the coupling reactions but can be readily removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent.[8][9]

Diagram: Structure of Fmoc-protected 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

G a C b C a->b a->b f C a->f g C a->g b->a c C b->c b->c c->b d C c->d c->d d->c e C d->e d->e e->d e->f e->f f->a f->a f->e g->a h C g->h g->h h->g i C h->i h->i i->h j C i->j i->j j->i k C j->k j->k k->j l C k->l k->l l->k m C l->m l->m m->h m->l n O m->n m->n n->m o C n->o n->o o->n p O o->p o->p p->o q N p->q q->p r C q->r q->r ad H q->ad r->q s C r->s r->s v C r->v ae H r->ae s->r t O s->t s->t u O s->u t->s t->u u->v w C v->w v->w ab F v->ab x C w->x w->x y C x->y x->y z C y->z y->z ac Br y->ac aa C z->aa z->aa aa->v aa->ab ab->ac ac->ad ad->ae ae->n

Caption: Chemical structure of Fmoc-2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid.

Protocols for Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[10][11]

Materials and Reagents
  • Fmoc-protected 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

  • Fmoc-protected natural amino acids

  • SPPS resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)[12]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)[13]

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water[14][15]

  • Acetic anhydride

  • Pyridine

  • Kaiser test kit[16]

Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Swell in DMF/DCM Wash1 3. Washing Deprotection->Wash1 20% Piperidine in DMF Coupling 4. Amino Acid Coupling Wash1->Coupling DMF Washes Wash2 5. Washing Coupling->Wash2 Fmoc-AA, Coupling Reagent, DIPEA in DMF Capping 6. Capping (Optional) Wash2->Capping DMF Washes Cleavage 7. Cleavage and Deprotection Wash2->Cleavage After final amino acid Repeat Repeat for next amino acid Capping->Repeat Acetic Anhydride/Pyridine in DMF Repeat->Deprotection Next cycle Precipitation 8. Precipitation and Purification Cleavage->Precipitation TFA with scavengers

Sources

Application Note: Enzymatic Resolution of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic Acid

[1][2]

Abstract & Introduction

The synthesis of

12-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid1

While asymmetric Strecker synthesis using chiral auxiliaries is possible, it often requires expensive reagents and harsh cleavage conditions.[1] Enzymatic resolution offers a robust, scalable alternative, operating under mild aqueous conditions with high enantioselectivity (

This guide details a validated protocol for the Amidase-mediated resolution of the racemic amide precursor. We utilize a stereoselective amidase to hydrolyze the (S)-amide to the (S)-acid, leaving the (R)-amide intact, allowing for facile separation via acid-base extraction.[1]

Key Advantages of this Protocol
  • Scalability: Avoids chiral chromatography for kilogram-scale batches.[1]

  • Atom Economy: Unwanted enantiomer can often be racemized and recycled (Dynamic Kinetic Resolution potential).

  • Purity: Delivers

    
     ee for both enantiomers after workup.[1]
    

Biocatalytic Strategy & Mechanism[1]

The steric bulk of the

1

-amino amide amidase

1
Reaction Pathway[1][3][4][5][6][7]

The enzyme selectively hydrolyzes the L-(S)-amide bond.[1]

Process Logic Diagram

GRacemicRacemic Amide(Precursor)EnzymeAmidase Biocatalyst(pH 8.0, 30°C)Racemic->Enzyme Dissolve MixtureReaction Mixture((S)-Acid + (R)-Amide)Enzyme->Mixture Hydrolysis ExtractionAcid/Base ExtractionMixture->Extraction pH Adjustment SAcid(S)-Acid(Aqueous Phase)Extraction->SAcid pH > 10 RAmide(R)-Amide(Organic Phase)Extraction->RAmide EtOAc Extract

Figure 1: Biocatalytic resolution workflow for sterically hindered

Experimental Protocols

Protocol A: Synthesis of Substrate (Racemic Amide)

Prerequisite: Preparation of the amide from the corresponding ketone via Strecker synthesis.

Materials:

  • 1-(5-bromo-2-fluorophenyl)ethanone[1]

  • Ammonium chloride (

    
    )
    
  • Sodium cyanide (

    
    ) or TMSCN
    
  • Ammonia / Methanol

  • Sulfuric acid (

    
    )[2]
    

Step-by-Step:

  • Strecker Reaction: Dissolve 1-(5-bromo-2-fluorophenyl)ethanone (1.0 eq) in methanol saturated with ammonia. Add

    
     (2.0 eq) and 
    
    
    (1.5 eq). Stir at
    
    
    for 24 hours.
  • Workup: Quench with water, extract with ethyl acetate (EtOAc). Dry organic layer (

    
    ) and concentrate to yield the aminonitrile.
    
  • Hydrolysis to Amide: Dissolve aminonitrile in conc.

    
     at 
    
    
    . Stir for 12 hours at room temperature (controlled hydrolysis stops at amide). Pour onto crushed ice. Neutralize with
    
    
    to precipitate the racemic 2-amino-2-(5-bromo-2-fluorophenyl)propanamide .
  • Purification: Recrystallize from Ethanol/Water.

    • Quality Check: Verify structure via

      
      -NMR.[1][3]
      
Protocol B: Enzymatic Resolution

Materials:

  • Substrate: Racemic Amide from Protocol A.[1]

  • Enzyme: Amidase (e.g., M. neoaurum ATCC 25795 lyophilized cells or recombinant equivalent). Note: Commercial kits from Codexis or Prozomix are recommended for screening.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 8.0.

  • Co-solvent: DMSO or MTBE (optional, max 10% v/v).

Step-by-Step:

  • Preparation: Suspend the racemic amide (50 g, ~190 mmol) in 450 mL of KPi buffer (pH 8.0).

  • Enzyme Addition: Add Amidase preparation (loading ratio typically 1:20 to 1:50 w/w enzyme:substrate depending on activity).

  • Incubation: Stir at

    
     at 200 rpm.
    
  • pH Control: The reaction releases ammonia, which increases pH.[1] Use an autotitrator to maintain pH 8.0 by dosing 1M HCl.[1] Alternatively, open the vessel to allow

    
     evaporation if using a robust buffer.[1]
    
  • Monitoring: Monitor conversion via HPLC (see Section 4) every 4 hours.

  • Termination: Stop reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution). This usually takes 12–24 hours.[1]

Protocol C: Downstream Processing & Purification

Objective: Separate the (S)-Acid product from the unreacted (R)-Amide.[1]

Step-by-Step:

  • Basification: Adjust reaction mixture pH to 10.0 using 5M NaOH. The amino acid will be in its anionic form (soluble), while the amide remains neutral.

  • Extraction (Removal of Amide): Extract the mixture 3 times with Ethyl Acetate (EtOAc).

    • Organic Phase:[4] Contains (R)-Amide .[1][5][6] Dry, concentrate, and hydrolyze chemically (6N HCl, reflux) if the (R)-acid is the target.[1]

    • Aqueous Phase: Contains (S)-Acid and enzyme residues.[1]

  • Acidification & Precipitation:

    • Filter the aqueous phase through Celite to remove biocatalyst debris.[1]

    • Adjust pH to the isoelectric point (pI ~5.5–6.[1]0) using 6N HCl.[4]

    • The (S)-2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid will precipitate as a white solid.[1]

  • Final Polish: Filter the solid, wash with cold water and diethyl ether.[1] Recrystallize from water/ethanol if ee < 99%.[1]

Analytical Methods

HPLC Method for Conversion & Chiral Purity

To ensure accurate monitoring, derivatization is often not required if using a Crown Ether column or specialized Chiralpak column for free amino acids.[1]

ParameterCondition
Column Daicel Chiralpak ZWIX(+) or Crownpak CR(+)
Mobile Phase MeOH / Acetonitrile / Water / TFA (49:49:2:0.[1]1)
Flow Rate 0.5 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Temperature 25°C
Retention Times (S)-Acid: ~8.2 min (R)-Acid: ~10.5 min Amide: ~4.0 min (elutes earlier)

Note: If peak overlap occurs between amide and acid, use a standard C18 column to determine conversion ratio, and the Chiral column solely for ee determination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate insolubility.Add 5-10% DMSO or Toluene as a biphasic system.[1] Increase enzyme loading.[1]
Stalled Reaction (~30%) Product inhibition by Ammonia.[1]Apply vacuum to remove NH3 or use a nitrogen sweep.[1]
Low ee of Product Non-specific hydrolysis.[1]Lower temperature to 20°C. Check background hydrolysis (run blank without enzyme).
Emulsion during Workup Enzyme proteins acting as surfactants.[1]Filter reaction mixture through Celite before extraction.

References

  • Rombouts, F. J., et al. (2015).[1] "Design and Synthesis of Brain Penetrant BACE1 Inhibitors." Journal of Medicinal Chemistry, 58(20), 8216–8235. Link

    • Context: Describes the chemical synthesis and relevance of the 5-bromo-2-fluorophenyl intermedi
  • Kamphuis, J., et al. (2001). "The production and use of alpha-amino acids: A survey of the market and the technology." Current Opinion in Biotechnology, 12(6), 562-568.[1]

    • Context: General review of industrial amidase processes for alpha-methyl amino acids.
  • Drauz, K. (1997). "Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals."[1] Chimia, 51, 310.[1]

    • Context: Foundational text on the "Degussa Process" utilizing M. neoaurum amidase.
  • BLD Pharmatech. "Product Analysis: (R)-Methyl 2-amino-2-(5-bromo-2-fluorophenyl)propanoate." Link

    • Context: Confirmation of commercial availability of resolved analogs.

Application Notes and Protocols: Antimicrobial Activity of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Halogenated organic compounds, particularly derivatives of amino acids, have demonstrated significant potential in this arena. The introduction of halogen atoms can modulate the physicochemical properties of a molecule, often enhancing its biological activity and stability.[1][2][3][4] This guide provides a comprehensive framework for the investigation of the antimicrobial properties of a promising class of compounds: 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid derivatives. While direct antimicrobial data for this specific parent compound is emerging, this document synthesizes established methodologies and insights from structurally related halogenated amino acids to provide a robust starting point for research and development.[5][6] We will delve into the scientific rationale, synthesis considerations, detailed protocols for antimicrobial evaluation, and potential mechanisms of action, equipping researchers with the necessary tools to explore this chemical space.

PART 1: Scientific Rationale and Core Concepts

The foundational hypothesis for investigating 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid derivatives lies in the strategic combination of a crucial biological building block (an amino acid) with bio-акtive halogen substituents. The amino acid backbone can potentially facilitate transport into microbial cells, mimicking natural substrates.[5] The halogenation, specifically the presence of both bromine and fluorine on the phenyl ring, is anticipated to significantly contribute to the antimicrobial effect.

The Role of Halogenation in Antimicrobial Activity:

  • Increased Lipophilicity: The incorporation of halogen atoms, particularly bromine, can increase the lipophilicity of the molecule. This may enhance its ability to penetrate the lipid-rich cell membranes of bacteria.

  • Electronic Effects: The electronegativity of fluorine and the polarizability of bromine can alter the electron distribution of the aromatic ring, potentially influencing interactions with microbial targets.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the compound.[1]

  • Enhanced Target Binding: The unique steric and electronic properties of halogens can lead to stronger and more specific interactions with the active sites of microbial enzymes or other cellular components.[3][4][6]

PART 2: Synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic Acid Derivatives

The synthesis of the parent compound, 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid, can be achieved through various organic synthesis routes.[7] Further derivatization can be explored to create a library of compounds for structure-activity relationship (SAR) studies. Common derivatization strategies include:

  • N-acylation: Modification of the amino group with various acyl chlorides or anhydrides to introduce different functional groups.

  • Esterification: Conversion of the carboxylic acid to a range of esters to modulate solubility and cell permeability.

  • Amidation: Reaction of the carboxylic acid with various amines to generate a diverse set of amides.

A generalized synthetic scheme starting from commercially available materials is presented below. Researchers should consult detailed synthetic organic chemistry literature for specific reaction conditions and purification techniques.

Synthesis_Workflow Start p-Bromofluorobenzene & 2-Methyl-5-bromobenzoic acid Intermediate1 Key Intermediates (e.g., via Suzuki or Kumada coupling) Start->Intermediate1 Multi-step synthesis Parent_Compound 2-Amino-2-(5-bromo-2- fluorophenyl)propanoic acid Intermediate1->Parent_Compound Amination & Hydrolysis Derivatives Derivative Library (Amides, Esters, etc.) Parent_Compound->Derivatives Derivatization Reactions

Caption: Generalized synthetic workflow for 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid and its derivatives.

PART 3: Protocols for Antimicrobial Activity Screening

A systematic evaluation of the antimicrobial properties of newly synthesized compounds is crucial. The following protocols are foundational for determining the potential of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid derivatives as antimicrobial agents.[8][9][10]

3.1. Preparation of Stock Solutions

Rationale: Accurate and consistent stock solutions are essential for reproducible results. The choice of solvent is critical to ensure the compound is fully dissolved and does not precipitate in the assay medium.

Protocol:

  • Solubility Testing: Determine the solubility of the test compounds in various solvents (e.g., DMSO, ethanol, water). Select a solvent that provides the highest solubility and is non-toxic to the test microorganisms at the final concentration used in the assay.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) of each derivative in the chosen solvent.

  • Sterilization: Filter-sterilize the stock solutions through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3.2. Minimum Inhibitory Concentration (MIC) Assay

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] This is a fundamental measure of the potency of a compound. The broth microdilution method is a widely used and standardized technique for determining MIC.[9][11][12]

Protocol:

  • Microorganism Preparation:

    • Culture a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB).

    • Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of a 96-well microtiter plate.

  • Serial Dilution of Test Compounds:

    • In a sterile 96-well plate, perform a two-fold serial dilution of the stock solution of each derivative in MHB. The final volume in each well should be 100 µL.

    • The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of the prepared bacterial suspension to each well containing the diluted compound, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing only inoculated broth (no compound) to ensure bacterial growth.

    • Negative Control: Wells containing only uninoculated broth to check for sterility.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds to ensure it has no antimicrobial activity.

    • Standard Antibiotic Control: A known antibiotic (e.g., ciprofloxacin, vancomycin) should be run in parallel as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

MIC_Workflow Prep Prepare Bacterial Inoculum & Compound Dilutions Inoculate Inoculate 96-well Plate Prep->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read Results (Visual or OD600) Incubate->Read

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

3.3. Minimum Bactericidal Concentration (MBC) Assay

Rationale: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol:

  • Perform MIC Assay: Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC plate.

  • Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

PART 4: Data Presentation and Interpretation

Systematic recording and presentation of data are essential for SAR analysis.

Table 1: Hypothetical MIC and MBC Data for 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic Acid Derivatives

Compound IDR-Group ModificationS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
Parent -H
Deriv-001 N-acetyl
Deriv-002 Methyl ester
Deriv-003 Ethyl amide
Ciprofloxacin (Control)0.510.0150.03
Vancomycin (Control)12>256>256
PART 5: Investigating the Mechanism of Action

While the precise mechanism of action of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid derivatives will require dedicated studies, insights can be drawn from related compounds. Halogenated amino acids and their derivatives can act through various mechanisms.[6]

Potential Mechanisms of Action:

  • Cell Membrane Disruption: The lipophilic nature of the halogenated phenyl ring may facilitate insertion into the bacterial cell membrane, leading to depolarization, increased permeability, and eventual cell lysis.[6]

  • Enzyme Inhibition: The compound may act as a competitive or non-competitive inhibitor of essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or protein synthesis.[5][12] The amino acid scaffold could mimic a natural substrate, while the halogenated ring provides potent inhibitory interactions.

  • Generation of Reactive Oxygen Species (ROS): Some antimicrobial compounds can induce oxidative stress in bacteria by promoting the formation of ROS, which can damage cellular components like DNA, proteins, and lipids.[13]

Mechanism_Hypothesis Compound Halogenated Amino Acid Derivative Membrane Cell Membrane Disruption (Increased Permeability, Lysis) Compound->Membrane Enzyme Inhibition of Essential Enzymes (e.g., DNA Gyrase, Cell Wall Synthesis) Compound->Enzyme ROS Induction of Oxidative Stress (ROS Generation) Compound->ROS CellDeath Bacterial Cell Death Membrane->CellDeath Enzyme->CellDeath ROS->CellDeath

Caption: Plausible mechanisms of antimicrobial action for halogenated amino acid derivatives.

PART 6: Conclusion and Future Directions

The exploration of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid derivatives represents a promising avenue in the quest for novel antimicrobial agents. The strategic incorporation of bromine and fluorine on an amino acid scaffold provides a strong rationale for their potential efficacy. The protocols outlined in this guide offer a standardized approach to the initial screening and characterization of these compounds. Future work should focus on expanding the derivative library to establish clear structure-activity relationships, elucidating the precise mechanism of action, and evaluating the toxicity and in vivo efficacy of the most potent candidates.

References
  • The effect of halogenation on the antimicrobial activity, antibiofilm activity, cytotoxicity and proteolytic stability of the antimicrobial peptide Jelleine-I. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Molecules, 27(19), 6569. [Link]

  • Methods of screening for antimicrobial compounds. (2003). Google Patents.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules, 14(10), 1198. [Link]

  • Synthesis and evaluation of novel 4-anilinocoumarin derivatives as potential antimicrobial agents. (2022). Journal of Applied Pharmaceutical Science, 12(5), 116-126. [Link]

  • Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. (2015). Google Patents.
  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (2023). RSC Advances, 13(28), 19343-19358. [Link]

  • Amino Acid Based Antimicrobial Agents - Synthesis and Properties. (2021). ChemMedChem, 16(23), 3591-3605. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2023). Pharmaceuticals, 16(7), 969. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21191. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). International Journal of Molecular Sciences, 22(23), 13076. [Link]

  • Synthesis and Antimicrobial Evaluation of Amino Acid Naphthoquinone Derivatives as Potential Antibacterial Agents. (2021). Medical Sciences, 27(4), 229-238. [Link]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (2020). Molecules, 25(21), 5030. [Link]

  • Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. (2020). Google Patents.
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2022). International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. (2023). ACS Omega, 8(19), 17023-17032. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2020). Frontiers in Microbiology, 11, 1863. [Link]

  • Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2021). International Journal of Molecular Sciences, 22(23), 13076. [Link]

Sources

Application Notes and Protocols for Investigating the Neuroprotective Properties of Halogenated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Neuroprotection

The quest for effective neuroprotective agents is one of the most critical challenges in modern medicine, driven by the rising prevalence of neurodegenerative diseases and acute neurological injuries like stroke. Phenylalanine, an essential aromatic amino acid, serves as a precursor for several key neurotransmitters and is fundamental to protein structure. Modifying its structure through halogenation—the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine)—can dramatically alter its biochemical properties.[1] Introducing halogens can modulate a molecule's hydrophobicity, metabolic stability, and ability to cross the blood-brain barrier, making halogenated phenylalanine analogs a compelling class of compounds for neuroprotective drug discovery.[1]

This guide provides a comprehensive overview of the mechanisms, applications, and detailed protocols for investigating the neuroprotective potential of these analogs. It is designed to equip researchers with the foundational knowledge and practical methodologies to explore this promising therapeutic avenue.

Section 1: Mechanistic Insights into Neuroprotection

The neuroprotective effects of halogenated phenylalanine analogs are not attributed to a single mechanism but rather a synergistic interplay of biochemical interactions. Understanding these pathways is crucial for designing rational experiments and interpreting results.

Attenuation of Excitotoxic Glutamatergic Signaling

A primary driver of neuronal death in ischemic events like stroke is excitotoxicity, caused by the overactivation of glutamate receptors. The parent amino acid, L-Phenylalanine, is known to reversibly depress this excitatory glutamatergic synaptic transmission (GST).[2] Certain halogenated derivatives have been shown to amplify this effect.

Key Insights:

  • Mechanism: Endogenous halogenated derivatives of L-Phenylalanine, such as 3,5-dibromo-L-tyrosine (DBrT), have been demonstrated to attenuate GST with greater potency than L-Phe itself.[2] They achieve this through a combination of presynaptic and postsynaptic actions, reducing the frequency of excitatory postsynaptic currents.

  • Experimental Validation: Patch-clamp analysis on cultured neurons is the gold standard for measuring these effects, allowing for precise quantification of changes in synaptic transmission in the presence of the analog.[2]

Below is a diagram illustrating the proposed pathway for glutamatergic modulation.

GlutamateModulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Vesicles Release Vesicular Release AMPA AMPA/Kainate Receptors Release->AMPA Glutamate NMDA NMDA Receptors Release->NMDA Calcium Ca2+ Influx AMPA->Calcium Na+ influx Depolarization NMDA->Calcium Activation Excitotoxicity Excitotoxicity & Neuronal Damage Calcium->Excitotoxicity HalogenatedPhe Halogenated Phenylalanine Analog (e.g., DBrT) HalogenatedPhe->Release Inhibits HalogenatedPhe->AMPA Depresses Sensitivity

Caption: Proposed mechanism of neuroprotection via modulation of glutamatergic signaling.

Counteracting Oxidative Stress

Oxidative stress, the imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a common pathological hallmark of neurodegeneration. While high concentrations of phenylalanine can induce oxidative stress[3], certain derivatives exhibit potent antioxidant and free-radical scavenging properties.[4]

Key Insights:

  • Dual Role: The effect of halogenation on oxidative stress can be complex. While some fluorinated compounds have been noted to increase ROS in non-neuronal systems[5], other aryl-substituted phenylalanine derivatives have demonstrated significant neuroprotection against oxidative insults induced by toxins like 6-hydroxydopamine (6-OHDA).[4]

  • Mechanism of Action: Neuroprotective analogs may act by directly scavenging free radicals or by preserving endogenous antioxidant systems, such as maintaining levels of reduced glutathione (GSH).[3][4]

Interaction with the L-type Amino Acid Transporter 1 (LAT1)

For any compound to be effective in the central nervous system, it must cross the blood-brain barrier. The L-type Amino Acid Transporter 1 (LAT1) is a critical gatekeeper that transports large neutral amino acids into the brain.[6] The structure of halogenated phenylalanine analogs significantly influences their affinity for and transport by LAT1.

Key Insights:

  • Structure-Affinity Relationship: The position and size of the halogen atom on the phenyl ring are critical. For instance, introducing a larger halogen (like iodine) at the ortho-position (position 2) of the ring can enhance affinity for LAT1 without significantly altering interaction with the related LAT2 transporter, thereby improving selectivity.[7][8] In contrast, halogens at the meta-position (position 3) tend to increase affinity for both LAT1 and LAT2.[8]

  • Therapeutic Implication: Designing analogs with high selectivity for LAT1 is a key strategy for ensuring targeted delivery to the brain and potentially cancer cells, which also overexpress LAT1.[8]

Section 2: Experimental Workflows and Protocols

This section provides a structured workflow for the preclinical evaluation of halogenated phenylalanine analogs, from initial synthesis to in vivo validation.

Workflow Synthesis Step 1: Synthesis & Characterization InVitro Step 2: In Vitro Neuroprotection Screening Synthesis->InVitro Test promising analogs OGD Oxygen-Glucose Deprivation (OGD) Model InVitro->OGD Toxin Neurotoxin-Induced Damage Model InVitro->Toxin Viability Cell Viability Assays (LDH, MTT) OGD->Viability ROS Oxidative Stress Assays (ROS, GSH) OGD->ROS Toxin->Viability Toxin->ROS InVivo Step 3: In Vivo Validation in Animal Models Viability->InVivo Advance lead compounds MCAO Stroke Model (e.g., MCAO) InVivo->MCAO NeurotoxinModel Neurodegeneration Model (e.g., MPTP) InVivo->NeurotoxinModel Analysis Endpoint Analysis: Infarct Volume, Neurological Score, Histology MCAO->Analysis NeurotoxinModel->Analysis

Caption: A comprehensive workflow for evaluating halogenated phenylalanine analogs.

Protocol: Synthesis of p-Chloro-L-phenylalanine

Application Note: This protocol provides a representative synthesis for a para-substituted analog. The choice of a para-chloro substitution is common in initial studies as it significantly alters electronic properties without adding excessive steric bulk. This method is based on established chemical syntheses.[9]

Materials:

  • L-phenylalanine

  • Acetic anhydride

  • Glacial acetic acid

  • Chlorine gas (or alternative chlorinating agent like N-chlorosuccinimide)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Protection of the Amino Group: Dissolve L-phenylalanine in glacial acetic acid and add acetic anhydride. Heat the mixture to reflux to form N-acetyl-L-phenylalanine. This step is crucial to prevent side reactions at the amino group during chlorination.

  • Chlorination: Cool the reaction mixture and bubble chlorine gas through the solution (or add the alternative chlorinating agent). The electrophilic aromatic substitution will preferentially occur at the para position due to the directing effect of the alkyl side chain. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Deprotection: Once the reaction is complete, add concentrated HCl and heat to reflux. This will hydrolyze the N-acetyl group, yielding p-chloro-L-phenylalanine hydrochloride.

  • Purification: Neutralize the solution with NaOH to precipitate the free amino acid. The crude product can be recrystallized from a water/ethanol mixture to yield pure p-chloro-L-phenylalanine.

  • Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol: In Vitro Neuroprotection using the Oxygen-Glucose Deprivation (OGD) Model

Application Note: The OGD model is a widely accepted in vitro method for simulating the ischemic conditions of a stroke.[10] It allows for the rapid screening of compounds for their ability to protect neurons from ischemic-like injury. The subsequent Lactate Dehydrogenase (LDH) assay quantitatively measures cell death by detecting the release of this cytosolic enzyme into the culture medium upon membrane rupture.[2]

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • Deoxygenated, glucose-free DMEM

  • Hypoxic chamber (e.g., with 95% N₂, 5% CO₂)

  • Test compounds (halogenated phenylalanine analogs)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Plating: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate for several days.

  • Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of the test compound or vehicle control. Incubate for a period determined by the experimental design (e.g., 1-2 hours).

  • Induction of OGD:

    • Prepare the OGD buffer (glucose-free DMEM) and deoxygenate it by bubbling with 95% N₂/5% CO₂ for at least 30 minutes.

    • Wash the cells once with the deoxygenated OGD buffer.

    • Add the OGD buffer (containing the test compounds/vehicle) to the wells.

    • Immediately place the plate in a hypoxic chamber at 37°C for a duration sufficient to induce significant cell death in control wells (e.g., 60-90 minutes).

  • Reperfusion:

    • Remove the plate from the chamber.

    • Carefully aspirate the OGD buffer and replace it with the original, normoxic, glucose-containing culture medium (with compounds/vehicle).

    • Return the plate to a standard incubator (37°C, 5% CO₂) for 24 hours to simulate the reperfusion phase.

  • Quantification of Cell Death (LDH Assay):

    • After 24 hours of reperfusion, carefully collect a sample of the culture supernatant from each well.

    • Add the supernatant to a new 96-well plate and add the LDH assay reagents according to the manufacturer's protocol.

    • Measure the absorbance at the specified wavelength (typically 490 nm).

    • Calculate the percentage of cytotoxicity relative to control wells (maximum LDH release from lysed cells). Neuroprotection is observed as a significant reduction in LDH release in compound-treated wells compared to vehicle-treated OGD wells.

Protocol: In Vivo Validation using the Transient Middle Cerebral Artery Occlusion (MCAO) Model

Application Note: While in vitro assays are essential for screening, in vivo validation is a critical step to confirm efficacy in a complex physiological system. The MCAO model in rats or mice is the most common animal model for focal cerebral ischemia (stroke).[10] It involves temporarily blocking blood flow to a major brain artery, leading to a reproducible infarct (tissue death). Efficacy is assessed by measuring the infarct volume and observing functional recovery.[2]

Materials:

  • Anesthetized Sprague-Dawley rats

  • Surgical microscope and instruments

  • Nylon suture for occlusion

  • Test compound formulated for in vivo administration (e.g., intraperitoneal injection)

  • 2,3,5-triphenyltetrazolium chloride (TTC) for staining

  • Neurological deficit scoring system

Procedure:

  • Surgical Procedure (Intraluminal Suture MCAO):

    • Under anesthesia, a midline neck incision is made to expose the common carotid artery (CCA).

    • The external carotid artery (ECA) is ligated, and a nylon suture is introduced through a small incision in the ECA and advanced into the internal carotid artery (ICA) until it blocks the origin of the middle cerebral artery (MCA). This step is the most critical and requires precision to ensure proper occlusion.

    • The suture is left in place for a defined period (e.g., 90 minutes) to induce ischemia.

  • Drug Administration: The halogenated phenylalanine analog (or vehicle) is administered according to the study design. This could be before, during, or after the ischemic period. A common paradigm is to administer the first dose at the onset of reperfusion.

  • Reperfusion: After the ischemic period, the suture is carefully withdrawn to allow blood flow to return to the MCA territory.

  • Neurological Assessment: At 24 hours post-MCAO, assess the animal's functional deficit using a standardized scoring system (e.g., a 5-point scale where 0 is no deficit and 4 is severe deficit). This provides a measure of the compound's ability to preserve neurological function.

  • Infarct Volume Measurement:

    • Following the neurological assessment, the animal is euthanized, and the brain is rapidly removed.

    • The brain is sliced into 2 mm coronal sections.

    • The slices are incubated in a 2% TTC solution. TTC is a metabolic stain that turns healthy, metabolically active tissue red, while the infarcted (dead) tissue remains white.

    • The slices are photographed, and image analysis software is used to quantify the area of the infarct in each slice. The total infarct volume is calculated and expressed as a percentage of the total brain volume. A significant reduction in infarct volume in the treated group compared to the vehicle group indicates neuroprotection.[2]

Section 3: Data Interpretation and Summary

Effective data presentation is key to comparing the efficacy of different analogs. A summary table allows for a clear, at-a-glance comparison of key neuroprotective metrics derived from the literature and experimental work.

CompoundIn Vitro ModelKey FindingIn Vivo ModelKey FindingReference
3,5-dibromo-L-tyrosine (DBrT) OGD in cultured neuronsSignificantly reduced LDH releaseTransient MCAO in ratsDecreased infarct volume by ~47% and improved neurological score[2]
Aryl-substituted Phe Derivative (Compound 1) 6-OHDA in SH-SY5Y cellsSignificant neuroprotection against neurotoxin-induced LDH release6-Hz seizure test (mice)Demonstrated significant anticonvulsant potential[4]
p-Chlorophenylalanine (PCPA) Neuroblastoma cellsInhibited growth and was found to be toxic to the cellsN/AN/A[11]

Conclusion and Future Directions

Halogenated phenylalanine analogs represent a versatile and promising class of compounds for neuroprotective therapy. Their ability to modulate key pathological pathways, particularly excitotoxicity and oxidative stress, combined with the potential for targeted brain delivery via the LAT1 transporter, makes them highly attractive candidates for further development. The protocols outlined in this guide provide a robust framework for their systematic evaluation.

Future research should focus on expanding the library of analogs, exploring different halogen substitutions and positions to optimize potency and selectivity. Furthermore, investigating their efficacy in chronic models of neurodegeneration and elucidating their long-term safety profiles will be crucial steps in translating these promising molecules from the laboratory to the clinic.

References

  • Gimenes, C., et al. (2023). N-Formyl-Methionyl-Leucyl-Phenylalanine Plays a Neuroprotective and Anticonvulsant Role in Status Epilepticus Model. PubMed Central. Available at: [Link]

  • Hughes, J. V., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry. Available at: [Link]

  • Prasanna, C. S., & Dubey, P. K. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Yilmaz, S., et al. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. DergiPark. Available at: [Link]

  • Pires, A., et al. (2023). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. ACS Applied Materials & Interfaces. Available at: [Link]

  • Garzón, F., et al. (2021). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke. MDPI. Available at: [Link]

  • Nie, S., et al. (2021). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry – A European Journal. Available at: [Link]

  • Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. Available at: [Link]

  • Dirnagl, U., et al. (1999). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database. Available at: [Link]

  • Kong, W., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]

  • Kong, W., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Nature. Available at: [Link]

  • Matalon, R., et al. (2003). Future role of large neutral amino acids in transport of phenylalanine into the brain. PubMed. Available at: [Link]

  • Steulmann, R., & Klostermeyer, H. (1975). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry. Available at: [Link]

  • Coenen, H. H., & Zlatopolskiy, B. D. (2014). 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses. PubMed Central. Available at: [Link]

  • Fernandes, C. G., et al. (2010). Experimental evidence that phenylalanine provokes oxidative stress in hippocampus and cerebral cortex of developing rats. Metabolic Brain Disease. Available at: [Link]

  • Fesce, E., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed. Available at: [Link]

  • Salah, A. N. (2023). Neurodegenerative Etiology of Aromatic L-Amino Acid Decarboxylase Deficiency: a Novel Concept for Expanding Treatment Strategies. PubMed. Available at: [Link]

  • Finnegan, K. T., et al. (1989). Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. Brain Research. Available at: [Link]

  • InnoSer. (n.d.). In vitro neurology assays. InnoSer. Available at: [Link]

  • Słoczyńska, K., et al. (2021). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. Available at: [Link]

  • Maloletneva, I. S., et al. (2021). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. MDPI. Available at: [Link]

  • Shih, D-F., et al. (2013). Aromatic L-Amino Acid Decarboxylase (AADC) Is Crucial for Brain Development and Motor Functions. PLOS One. Available at: [Link]

  • McGurk, L., et al. (2019). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neurology. Available at: [Link]

  • Lillesaar, C. (2011). Adverse effects of serotonin depletion in developing zebrafish. Neurotoxicology and Teratology. Available at: [Link]

  • Engelman, K., et al. (1967). Inhibition of serotonin synthesis by para-chlorophenylalanine in patients with the carcinoid syndrome. The New England Journal of Medicine. Available at: [Link]

  • González-Sanmiguel, J., et al. (2024). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Neuroscience. Available at: [Link]

  • Bernedo, M. B., et al. (2023). Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t. CONICET. Available at: [Link]

Sources

Application Note: Crystallographic Utilization of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid (referred to herein as


-Me-BrF-Phe ) as a dual-purpose tool for macromolecular crystallography and drug design. This non-natural amino acid integrates two critical functionalities:
  • Experimental Phasing: The bromine atom (Br) serves as a heavy-atom center for Single-wavelength Anomalous Diffraction (SAD) or Multi-wavelength Anomalous Dispersion (MAD) phasing.[1]

  • Conformational Locking: The

    
    -methyl group introduces steric constraints that restrict backbone dihedral angles (
    
    
    
    ), stabilizing specific secondary structures (helices/turns) and reducing the entropic penalty of crystallization.

Part 1: The Crystallographic Value Proposition

Anomalous Scattering Properties (Bromine)

Bromine is an ideal candidate for experimental phasing at standard synchrotron energies. Unlike Selenium (Se-Met), which requires auxotrophic expression systems, brominated amino acids can often be incorporated via solid-phase peptide synthesis (SPPS) or specific auxotrophic strains.

Table 1: Anomalous Scattering Coefficients (Theoretical at K-edge)

ElementAbsorption Edge (keV)Wavelength (

)

(electrons)

(electrons)
Utility
Bromine (Br) 13.474 0.9198 ~3.8 -8.0 to -10 Strong Anomalous Signal
Selenium (Se)12.6580.9795~3.8-8.0 to -10Standard MAD/SAD
Sulfur (S)2.4725.0180.56 (at Cu K

)
0.2Weak Native SAD

Note: The K-edge of Bromine (13.47 keV) is accessible on most tunable synchrotron beamlines and provides a signal comparable to Selenium.

Conformational Restriction ( -Methylation)

The gem-dimethyl effect provided by the


-methyl group at the quaternary carbon severely restricts the Ramachandran space.
  • Mechanism: Steric clash between the

    
    -methyl group and the carbonyl oxygen restricts the 
    
    
    
    and
    
    
    angles to helical regions (
    
    
    or
    
    
    -helix).
  • Benefit: This pre-organization reduces the entropy of the unfolded state, thereby increasing the free energy gain upon folding and crystallization (

    
    ).
    

Part 2: Incorporation Protocol (Solid Phase Peptide Synthesis)

Challenge: The steric hindrance of the


-methyl group, combined with the ortho-fluorine on the phenyl ring, makes this residue extremely difficult to couple using standard DIC/HOBt chemistry. Incomplete coupling leads to deletion sequences.
Protocol A: High-Efficiency Coupling for Sterically Hindered Residues

Reagents:

  • Resin: Low loading Tentagel or ChemMatrix (0.2–0.4 mmol/g) recommended to reduce inter-chain aggregation.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[2]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc group (20% Piperidine/DMF, 2 x 10 min). Wash x5 with DMF.

  • Activation (Pre-mix):

    • Dissolve

      
      -Me-BrF-Phe (4.0 eq relative to resin loading).
      
    • Add HATU (3.9 eq) and HOAt (4.0 eq).

    • Add DIEA (8.0 eq) immediately before adding to resin.

    • Rationale: HOAt improves coupling rates for hindered amines by utilizing the neighboring group effect of the pyridine nitrogen.[3]

  • Coupling Reaction:

    • Add activated mixture to resin.

    • Incubate: 3 hours at Room Temperature (or 1 hour at 50°C via microwave synthesis).

    • Critical Check: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) to check for unreacted amines.

  • Double Coupling (Mandatory):

    • Repeat Step 3 and 4 with fresh reagents.

  • Capping: Acetylate unreacted amines (Acetic Anhydride/Pyridine) to prevent deletion sequences.

Visualization: Synthesis Workflow

SynthesisWorkflow cluster_warning Critical Constraint Start Start: Fmoc-Deprotected Resin Activation Activation: 4 eq AA + HATU/HOAt Pre-mix 1 min Start->Activation Coupling1 Coupling Cycle 1: 3 hrs @ RT or 1 hr @ 50°C (Microwave) Activation->Coupling1 Test QC: Chloranil Test Coupling1->Test Coupling2 Coupling Cycle 2: Fresh Reagents Mandatory for alpha-Me Test->Coupling2 Positive (Blue) NextAA Proceed to Next AA (Note: Next coupling will be slow due to steric bulk of N-terminus) Test->NextAA Negative (Clear) Capping Capping: Ac2O / Pyridine Coupling2->Capping Capping->NextAA Warning The N-terminus of alpha-Me-BrF-Phe is sterically hindered. The NEXT amino acid coupling requires PyAOP or HATU. NextAA->Warning

Figure 1: Optimized SPPS workflow for sterically hindered


-methyl amino acids. Note the mandatory double coupling and specific reagents (HATU/HOAt).

Part 3: Crystallography & Phasing Protocol

Protocol B: Data Collection Strategy (Br-SAD)

Objective: Maximize the anomalous signal (


) from the bromine atom while minimizing radiation damage to the C-Br bond.
  • Fluorescence Scan:

    • Mount the crystal.

    • Perform an X-ray fluorescence scan near the Br K-edge (approx. 13.47 keV).[4]

    • Success Metric: A distinct absorption peak confirms the presence of the brominated ligand/residue.

  • Energy Selection:

    • Peak (

      
      ):  Select the energy at the maximum of the fluorescence spectrum (white line) to maximize 
      
      
      
      . This is typically ~13.474 keV.
    • High-Energy Remote: If performing MAD, collect a second dataset ~100 eV above the edge.

    • Recommendation: For modern detectors, highly redundant SAD data at the Peak wavelength is usually sufficient and faster than MAD.

  • Dose Management:

    • Carbon-Bromine bonds are susceptible to radiolysis (dehalogenation).

    • Strategy: Attenuate the beam to 50% transmission or use a helical scan (translating the crystal during rotation) to distribute the dose.

  • Multiplicity:

    • Aim for high multiplicity (>720° rotation if symmetry permits, or >20-fold redundancy). High redundancy is critical to measure the small anomalous differences (

      
      ) accurately.
      
Protocol C: Phasing & Refinement

Software Pipeline: SHELX C/D/E or PHENIX.AutoSol.

  • Data Processing: Keep Friedel pairs separate (do not merge anomalous pairs).

  • Substructure Determination (SHELXD):

    • Search for heavy atom sites.[1] Input the expected number of Br atoms.

    • Validation: Look for a correlation coefficient (

      
      ) > 30% in SHELXD.
      
  • Phasing (SHELXE/Phaser):

    • Calculate phases using the Br substructure.

    • Perform density modification (solvent flattening).

  • Refinement:

    • Refine the occupancy of the Br atom.

    • Note on Fluorine: The fluorine atom (position 2) is isosteric with hydrogen but has higher electron density. In high-resolution maps (<1.5 Å), it may appear as a slight bulge. It validates the orientation of the phenyl ring.

Visualization: Phasing Decision Tree

PhasingLogic Scan X-ray Fluorescence Scan (13.4 - 13.6 keV) Signal Br Edge Detected? Scan->Signal SAD Strategy: SAD Collect 360-720 deg @ Peak Energy Signal->SAD Strong Signal MAD Strategy: MAD Peak + Inflection + Remote (If SAD fails) Signal->MAD Weak Signal/Complex Process Process Data (Keep Friedel Pairs) SAD->Process MAD->Process Substructure Find Br Sites (SHELXD / HySS) Process->Substructure

Figure 2: Decision matrix for optimizing data collection based on fluorescence scan results.

Part 4: Ligand Binding Analysis (19F NMR)

Before crystallization, use the Fluorine atom as a sensitive probe to verify ligand binding or protein folding.

Protocol:

  • Sample: 50-100

    
    M protein/peptide in deuterated buffer (
    
    
    
    ).
  • Reference: Add TFA (Trifluoroacetic acid) capillary as external standard.

  • Experiment: 1D

    
    F NMR (with proton decoupling).
    
  • Interpretation:

    • Sharp Peak: Indicates free ligand or highly mobile residue (unfolded).

    • Broad/Shifted Peak: Indicates binding to a large macromolecule (chemical shift anisotropy) or structured folding.

    • Utility: Crystallize only constructs that show the "Broad/Shifted" signature.

References

  • Dauter, Z., Dauter, M., & Rajashankar, K. R. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D, 56(2), 232-237.

  • Toniolo, C., et al. (2001). Structure-forming properties of

    
    -methylated amino acids. Biopolymers, 60(6), 396-419. 
    
  • Beck, T., et al. (2010).[1] The magic triangle goes MAD: experimental phasing with a bromine derivative.[1] Acta Crystallographica Section D, 66(4), 374-380.[1]

  • Kellenberger, E., et al. (2020). The role of fluorine in drug discovery: from synthesis to clinical application. Expert Opinion on Drug Discovery.
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[2][5] Journal of the American Chemical Society, 115(10), 4397-4398. (Basis for HATU/HOAt protocol).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a non-proteinogenic α-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. As a synthetic building block, its purity is paramount. The presence of even minor impurities, such as starting materials, reaction byproducts, or enantiomeric contaminants, can drastically affect the outcome of subsequent synthetic steps, biological assays, and the overall integrity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this specific molecule from a typical reaction mixture.

Frequently Asked Questions (FAQs) & Purification Strategy

This section addresses common questions encountered during the purification process, providing both direct answers and the underlying scientific rationale for the recommended procedures.

Q1: What are the likely impurities I should expect from the synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. A common synthesis involves the hydrolysis of the corresponding aminonitrile, rac-2-amino-2-(5-bromo-2-fluoro-phenyl)-propionitrile.[1]

Potential Impurities Include:

  • Unreacted Starting Material: The aminonitrile precursor may persist if the hydrolysis is incomplete.

  • Amide Intermediate: Incomplete hydrolysis can lead to the presence of the corresponding 2-amino-2-(5-bromo-2-fluorophenyl)propanamide.

  • Side-Reaction Products: Depending on the reaction conditions, impurities from side reactions may be present. Careful control of pH and temperature is crucial to minimize these.[2]

  • Enantiomers: If a racemic synthesis is performed, the final product will be a 50:50 mixture of the (R)- and (S)-enantiomers. If a specific stereoisomer is desired, a chiral resolution step will be necessary.

  • Residual Solvents and Reagents: Inorganic salts from workup and residual organic solvents (e.g., acetic acid, toluene) are common.[3][4]

Q2: What is the most effective initial purification strategy: crystallization or chromatography?

A2: For initial bulk purification from a crude reaction mixture, crystallization is typically the most efficient and scalable method.[5][6] Amino acids are crystalline solids, and a well-designed crystallization protocol can rapidly remove the majority of inorganic salts and non-polar impurities, significantly increasing the purity in a single step.

Chromatography is better suited as a secondary step for:

  • Removing closely related structural impurities that co-crystallize with the product.

  • Separating enantiomers (chiral chromatography).

  • Polishing the final product to achieve very high purity (>99.5%).

The general workflow should be a multi-step process to ensure high purity.[7]

Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (pH Adjustment) Crude->Workup Remove inorganics Crystallization Bulk Purification: Recrystallization Workup->Crystallization Isolate crude solid Analysis1 Purity Check (HPLC, NMR) Crystallization->Analysis1 Chromatography Polishing Step: Column Chromatography Analysis1->Chromatography If purity < 99% Final Pure Product (>99.5%) Analysis1->Final If purity > 99% Analysis2 Final Purity & Chiral Analysis Chromatography->Analysis2 Analysis2->Final

Caption: General purification workflow for the target amino acid.

Troubleshooting Guide: Crystallization

Crystallization is often the most challenging yet rewarding step. Success depends on a delicate balance of solubility, temperature, and nucleation.

Q3: My product has "oiled out" or precipitated as an amorphous solid instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the solute's solubility is exceeded at a temperature above the melting point of the solid form in that solvent system. An amorphous precipitate forms when nucleation is too rapid.

Troubleshooting Steps:

  • Increase Solvent Volume: The solution may be too supersaturated. Add more of the primary solvent, heat to redissolve, and allow it to cool more slowly.

  • Reduce Cooling Rate: Rapid cooling favors amorphous precipitation. Allow the flask to cool to room temperature on the benchtop, then transfer it to a cold bath. Insulating the flask can also help.

  • Introduce a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the supersaturated solution to induce controlled nucleation.

  • Change the Solvent System: The polarity of your solvent may be too close to that of the solute. Try a different solvent or a binary solvent system (see table below).

Q4: How do I select an appropriate solvent system for recrystallization?

A4: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Conversely, the impurities should be either very soluble or completely insoluble at all temperatures. Given the zwitterionic nature of amino acids, polar protic solvents or aqueous mixtures are excellent starting points.

Table 1: Recommended Solvents for Amino Acid Crystallization

Solvent SystemRationale & Properties
Water Excellent starting point. The solubility of amino acids is highly dependent on pH. Adjusting the pH to the isoelectric point (pI) minimizes solubility and is a powerful crystallization technique.[8]
Water/Ethanol A versatile binary system. Dissolve the compound in a minimum of hot water, then slowly add ethanol (the "anti-solvent") until turbidity appears. Re-heat to clarify and cool slowly.
Water/Isopropanol Similar to Water/Ethanol, but isopropanol is less volatile. This can sometimes lead to better crystal formation.[9]
Aqueous Acetic Acid Can be useful if the crude product is contaminated with base-soluble impurities. The product will crystallize as the acetate salt.

digraph "Crystallization Troubleshooting" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
Start [label="Problem:\nNo Crystals / Oiled Out", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_Conc [label="Is the solution\nsupersaturated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Cool_Slow [label="Cool slower\n(Insulate flask)"];
Add_Seed [label="Add a seed crystal"];
Change_Solvent [label="Change solvent system\n(e.g., Water -> Water/EtOH)"];
Result [label="Improved Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Conc;
Check_Conc -> Cool_Slow [label="Yes"];
Check_Conc -> Change_Solvent [label="No (or still fails)"];
Cool_Slow -> Add_Seed;
Add_Seed -> Change_Solvent [label="Still fails"];
Change_Solvent -> Result;
Cool_Slow -> Result [label="Success"];
Add_Seed -> Result [label="Success"];

}

Caption: Decision tree for troubleshooting crystallization issues.

Troubleshooting Guide: Column Chromatography

Q5: Which type of column chromatography is best for this amino acid?

A5: Ion-exchange chromatography (IEX) is the most powerful and commonly used method for purifying amino acids.[10][11][12] It separates molecules based on their net charge.

  • Cation-Exchange Chromatography: Use a negatively charged stationary phase (e.g., a sulfonate resin like Dowex 50).[13] At a pH below its isoelectric point (pI), the amino acid will be protonated (net positive charge) and bind to the resin. Elution is achieved by increasing the pH or the salt concentration of the mobile phase.[11] This is the recommended starting point.

  • Anion-Exchange Chromatography: Use a positively charged stationary phase. At a pH above its pI, the amino acid will be deprotonated (net negative charge) and bind.

Q6: My compound is streaking on the column, leading to poor separation. What is the cause?

A6: Tailing or streaking on a chromatography column is usually due to one of the following:

  • Sample Overload: You have loaded too much material onto the column. The stationary phase becomes saturated, leading to a non-ideal peak shape. Reduce the amount of sample loaded.

  • Poor Solubility in Mobile Phase: The compound is precipitating at the top of the column. Ensure your sample is fully dissolved in the initial mobile phase before loading. For amino acids, this can be a significant issue.[7]

  • Strong Interaction with Stationary Phase: The interaction between the compound and the resin is too strong for the mobile phase to elute it efficiently. In IEX, this means the pH is too far from the pI or the salt concentration is too low. A gradient elution (gradually changing pH or salt concentration) is highly recommended over an isocratic (constant) one.

Table 2: Chromatography Troubleshooting Summary

ObservationPotential CauseSuggested Solution
Poor Separation Inappropriate mobile phase; Wrong type of chromatography.Optimize the pH and salt gradient for IEX. Consider reverse-phase HPLC for impurities with different hydrophobicity.
Peak Tailing/Streaking Sample overload; Poor sample solubility.Reduce the mass of sample loaded onto the column. Ensure the sample is fully dissolved before loading.
No Elution pH is incorrect, leading to very strong binding (IEX).Ensure the elution buffer pH is correct to neutralize the charge on the amino acid, or use a high salt concentration to disrupt binding.

Experimental Protocols

Protocol 1: Purification by Isoelectric Point Crystallization

This protocol leverages the zwitterionic nature of the amino acid, whose solubility in water is minimal at its isoelectric point (pI).

  • Dissolution: Dissolve the crude 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid in an aqueous solution of a volatile acid (e.g., 1 M HCl) using the minimum volume necessary for complete dissolution at room temperature.

  • Filtration (Optional): If insoluble impurities are present, filter the acidic solution.

  • pH Adjustment: Slowly add a volatile base (e.g., 1 M NH₄OH) dropwise with vigorous stirring. Monitor the pH continuously with a calibrated pH meter.

  • Precipitation: As the pH approaches the pI of the amino acid, a white precipitate will begin to form. Continue adding the base dropwise until the pH that gives the maximum amount of precipitate is reached. Be careful not to overshoot the pI, as the product will redissolve.

  • Maturation: Allow the slurry to stir at room temperature for 1-2 hours, then cool in an ice bath for at least 1 hour to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water, followed by a cold, water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.

  • Drying: Dry the purified solid under high vacuum at a moderate temperature (e.g., 50°C) to remove residual water and volatile acid/base.[9]

Protocol 2: Purity Determination by HPLC

Accurate purity assessment is critical. A standard reverse-phase HPLC method is suitable for checking for less polar impurities.

  • System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-23 min: 95% to 5% B

    • 23-28 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified solid (~1 mg/mL) in a water/acetonitrile mixture.[14] Ensure it is fully dissolved.

  • Analysis: Inject 5-10 µL. The purity is calculated based on the relative peak area of the main product peak compared to the total area of all peaks. For enantiomeric purity, a specialized chiral column and method development are required, often involving derivatization with reagents like Marfey's reagent.[15]

References

  • Amino Acid Purification - Column Chromatography. (n.d.). M-Filter. Retrieved February 3, 2026, from [Link]

  • Method for purification of an amino acid using ion exchange resin. (1988). Google Patents.
  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2018). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Extraction, Purification and Current Status of Biocompatibility Applications of Fish Collagen. (2024). Journal of Functional Biomaterials. Retrieved February 3, 2026, from [Link]

  • Method for crystallization of amino acids. (1992). Google Patents.
  • Crystallization of Amino Acids. (n.d.). GEA. Retrieved February 3, 2026, from [Link]

  • Separation and Detection of Amino Acids. (n.d.). University of Guelph. Retrieved February 3, 2026, from [Link]

  • Troubleshooting Guides. (n.d.). Bionano. Retrieved February 3, 2026, from [Link]

  • Amino Acid Sequencing Challenges: A Deep Dive. (n.d.). Creative Biolabs. Retrieved February 3, 2026, from [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. (2020). PubMed. Retrieved February 3, 2026, from [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. (2019). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Amino acid analysis. (n.d.). US Pharmacopeia (USP). Retrieved February 3, 2026, from [Link]

  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (2014). Der Pharma Chemica. Retrieved February 3, 2026, from [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (2024). PubMed. Retrieved February 3, 2026, from [Link]

  • 1.14: Column Chromatography. (2021). Biology LibreTexts. Retrieved February 3, 2026, from [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. (2020). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2022). Pharmacia. Retrieved February 3, 2026, from [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. (2022). ACS Publications. Retrieved February 3, 2026, from [Link]

  • Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (2018). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • A rational protocol for the successful crystallization of l-amino-acid oxidase from Bothrops atrox. (2012). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. (1952). Journal of Biological Chemistry. Retrieved February 3, 2026, from [Link]

  • Amino Acid Analysis. (n.d.). Agilent. Retrieved February 3, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 3, 2026, from [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2021). National Institutes of Health. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Target Molecule: 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid Primary Application: Key intermediate for IDO1 inhibitors (e.g., Epacadostat analogs) and specialized kinase inhibitors. Synthetic Challenge: Construction of a sterically hindered quaternary carbon (


-methyl, 

-aryl) while maintaining halogen integrity (Br, F) under harsh hydrolysis conditions.

The industry-standard route for


-disubstituted amino acids is the Bucherer-Bergs reaction  followed by hydrolysis. While robust, this pathway is prone to specific "trap" intermediates and halogen instability if conditions are not rigorously controlled.

The Synthetic Pathway & "The Ureido Trap"

The synthesis proceeds in two distinct phases.[1][2][3][4][5] Understanding the mechanism is critical to identifying where byproducts originate.

Phase 1: Hydantoin Formation (Bucherer-Bergs)[1][4][6][7]
  • Reagents: 1-(5-bromo-2-fluorophenyl)ethan-1-one, (NH₄)₂CO₃, KCN/NaCN.

  • Mechanism: Ketone

    
     Cyanohydrin 
    
    
    
    Aminonitrile
    
    
    5-Substituted Hydantoin .[6]
Phase 2: Hydrolysis (The Critical Bottleneck)
  • Reagents: NaOH or KOH (aq), High Temperature/Pressure.

  • Mechanism: Hydantoin ring opening

    
    Ureido Acid (Intermediate) 
    
    
    
    Amino Acid.
Visualizing the Pathway and Byproduct Risks

BuchererBergs cluster_0 Critical Failure Point Start Ketone (1-(5-bromo-2-fluorophenyl)ethan-1-one) Hydantoin Hydantoin Intermediate (Stable Ring) Start->Hydantoin KCN, (NH4)2CO3 60°C, 50% EtOH Ureido BYPRODUCT TRAP: Ureido Acid (Incomplete Hydrolysis) Hydantoin->Ureido NaOH, 100°C Ring Opening Dehalo BYPRODUCT: Hydroxy-Analog (F -> OH via SnAr) Hydantoin->Dehalo NaOH, >170°C or prolonged reflux Ureido->Ureido Stalls at <130°C Product Target Amino Acid (2-Amino-2-...) Ureido->Product NaOH, 140-160°C (Pressure)

Figure 1: The Bucherer-Bergs reaction pathway highlighting the thermodynamic stability of the Ureido intermediate and the risk of defluorination under forcing conditions.

Troubleshooting Guide: Byproducts & Impurities

Issue 1: The "Ureido" Stall (Incomplete Hydrolysis)

Symptom: LCMS shows a peak with Mass = Target + 43 Da (CONH unit). NMR shows a labile proton and broadened peaks. Root Cause: The hydantoin ring opens to form the ureido acid (hydantoic acid), but the final decarboxylation/deamination step to release the free amine requires significantly higher activation energy. Corrective Action:

  • Increase Temperature: Standard reflux (100°C) is often insufficient. Use a sealed pressure vessel (autoclave) at 140–150°C .

  • Increase Base Concentration: Shift from 2M NaOH to 6M NaOH or KOH.

  • Alternative: Use "Sandmeyer-like" conditions (nitrous acid) to cleave the ureido group if thermal conditions degrade the halogens, though this is operationally complex.

Issue 2: Defluorination (Hydroxyl Impurity)

Symptom: LCMS shows Mass = Target - 2 Da (F


 OH exchange is -19 + 17 = -2).
Root Cause:  Nucleophilic Aromatic Substitution (

). The 2-fluoro position is activated by the electron-withdrawing nature of the adjacent quaternary center and the 5-bromo group. Prolonged exposure to concentrated hydroxide at high temperatures (>160°C) displaces the fluorine. Corrective Action:
  • Temperature Control: Do not exceed 155°C.

  • Time Optimization: Monitor the reaction by HPLC every 2 hours. Stop immediately upon disappearance of the ureido intermediate.

  • Switch Bases: If

    
     is persistent, switch to Ba(OH)₂  (Barium Hydroxide). It often permits hydrolysis at slightly lower temperatures due to coordination effects.
    
Issue 3: Debromination

Symptom: Mass = Target - 78/80 Da. Root Cause: Metal contamination (Pd/Ni) in the reactor or reducing conditions. Corrective Action:

  • Ensure the autoclave is free of transition metal residues.

  • Avoid using formate/formic acid in the workup if Pd residues are present.

Experimental Protocols & Data

Recommended Protocol: Pressure Hydrolysis

Note: This protocol balances conversion against halogen stability.

  • Charge: Suspend the isolated Hydantoin (1.0 eq) in 20% aq. NaOH (10 vol).

  • Seal: Place in a pressure reactor (e.g., Parr bomb).

  • Heat: Ramp to 145°C (internal temp). Pressure will rise to ~4-6 bar.

  • Hold: Stir for 12–16 hours.

  • Check: Sample for HPLC. Target <2% Ureido intermediate.

  • Workup: Cool to 20°C. Adjust pH to 6.5–7.0 with conc. HCl carefully. The amino acid often precipitates at its isoelectric point (pI).

Hydrolysis Conditions Comparison Table
MethodReagentsTempTimeOutcomeRisk Profile
Standard Reflux 6M NaOH100°C48h+Incomplete (High Ureido)Low halogen loss, but low yield.
Acid Hydrolysis 6M HCl/HBr110°C24hSlow/Dirty Acid often fails to cleave sterically hindered hydantoins; tar formation.
Pressure (Recommended) 30% NaOH145°C12hComplete Optimal balance. Risk of defluorination if T > 160°C.
Microwave 1M NaOH160°C30 minVariable Hard to scale; "hot spots" cause rapid defluorination.

FAQ: Technical Support

Q: Can I use the Strecker synthesis instead to avoid the harsh hydrolysis? A: You can, but the Strecker reaction on acetophenone derivatives (ketones) is reversible and often low-yielding compared to aldehydes. Furthermore, the hydrolysis of the resulting


-amino nitrile also requires harsh acid or base, leading you back to the same halogen stability issues. The Bucherer-Bergs hydantoin is generally more crystalline and easier to purify before the hydrolysis step.

Q: My product is colored (brown/black) after hydrolysis. How do I clean it? A: The color usually comes from polymerized cyanide byproducts or oxidized phenols (if defluorination occurred).

  • Solution: Perform a charcoal filtration (activated carbon) on the alkaline solution before acidification/precipitation.

  • Polishing: Recrystallize from Water/Isopropanol (90:10).

Q: How do I remove the inorganic salts (NaCl/NaBr) if the product doesn't precipitate? A: If the amino acid is too soluble (zwitterion effect):

  • Use Ion Exchange Resin (e.g., Dowex 50W). Load at pH 2, wash with water (removes salts), elute with 10% NH₄OH.

  • Concentrate the ammonia eluent to obtain the salt-free amino acid.

Q: Why is the Fluorine at position 2 so unstable? A: While aryl fluorides are generally robust, the 2-position is ortho to the electron-withdrawing amino-acid side chain. In the transition state, the negative charge is stabilized. In 6M NaOH at 150°C, hydroxide is a potent nucleophile. This is a classic


 vulnerability.

References

  • Bucherer-Bergs Reaction Mechanism & Conditions

    • Encyclopedia MDPI: "Bucherer–Bergs Multicomponent Synthesis of Hydantoins." (2021).[4][7] Link

    • Alfa Chemistry: "Mechanism of Bucherer-Bergs Reaction."[1][2][4][6] Link

  • Hydrolysis of Hydantoins (Forcing Conditions)

    • Patent DE10238212A1: "Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure." Describes the necessity of pressure vessels for hindered substrates. Link

    • ResearchGate:[8] "Hydrolysis of hydantoin to hydantoin acid."[9] Discusses the stability of the intermediate ring. Link

  • Synthesis of Halogenated Amino Acid Intermediates

    • Patent US 7,790,905 B2: "Process for preparation of substituted amino acids."[2][5][9] (Relevant for halogenated aryl amino acid workups). Link

    • Patent CN110746345B: Discusses synthesis of 2-amino-5-bromo-benzoyl derivatives, highlighting the sensitivity of the 5-bromo-2-fluoro motif. Link

Sources

Technical Support Center: 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid (often abbreviated as


-Me-5-Br-2-F-Phe) to introduce conformational constraints or specific electronic properties into a peptide backbone.[1]

While this scaffold is invaluable for locking bioactive conformations, it presents a unique "double threat" to standard synthesis protocols:

  • Steric Bulk: The

    
    -tetrasubstituted center imposes a massive energy barrier to coupling.[1]
    
  • Electronic Deactivation: The 2-fluoro substituent exerts a strong inductive effect (

    
    ), significantly reducing the nucleophilicity of the 
    
    
    
    -amine.

This guide addresses the three most common "tickets" submitted by researchers: coupling failures, unexpected cyclization (DKP formation), and aryl-halide instability.

Ticket #101: "My coupling yields are consistently low (<20%)."

Diagnosis: You are fighting a kinetic war on two fronts.[1] The


-methyl group creates a steric wall that blocks the approach of the activated ester. Simultaneously, the 2-fluoro group on the phenyl ring pulls electron density away from the amine (if it is the nucleophile), making it sluggish. Standard carbodiimide (DIC/HOBt) or even HBTU protocols will often fail, leading to slow reactions that allow the activated ester to hydrolyze or rearrange before coupling occurs.
Troubleshooting Protocol: The "Power Coupling" Method

Do not use standard automated protocols. Switch to manual synthesis for this residue using one of the following high-energy activation strategies.

Option A: HATU/HOAt (The Gold Standard)

The 7-azabenzotriazole (HOAt) moiety is critical here; the pyridine nitrogen creates a "neighboring group effect" that speeds up the acylation of hindered amines.

  • Dissolve: 4.0 eq of the incoming amino acid and 3.9 eq of HATU in minimal DMF/NMP (1:1).

  • Activate: Add 8.0 eq of DIEA (Diisopropylethylamine). Wait exactly 30 seconds. (Longer pre-activation risks guanidinium formation).[1]

  • Couple: Add to the resin-bound amine.

  • Microwave (Critical): Heat to 75°C for 20 minutes (25W max power).

    • Note: If microwave is unavailable, double couple for 12 hours at room temperature, or 2 hours at 50°C.

Option B: Acid Fluorides (For Extremely Difficult Cases)

If HATU fails, convert the amino acid to an acid fluoride. Acid fluorides are small, highly reactive electrophiles that suffer less from steric hindrance than bulky uronium salts.[1]

  • Synthesis: Treat the N-protected amino acid with cyanuric fluoride (1 eq) and pyridine (1 eq) in DCM.

  • Workup: Extract with ice water to remove salts. The organic layer contains the acid fluoride.

  • Coupling: React the acid fluoride with the resin-bound amine in DCM/DMF with no additional base (or weak base like TMP).

Decision Logic for Coupling Strategy

CouplingLogic Start Start: Coupling Failure CheckPos Is the hindered AA the Nucleophile (Amine) or Electrophile (Acid)? Start->CheckPos IsAmine It is the Nucleophile (Resin-NH2) CheckPos->IsAmine IsAcid It is the Electrophile (Activated Ester) CheckPos->IsAcid AmineSol Problem: Low Nucleophilicity (2-F effect) Solution: Use Acid Fluorides or COMU Temp: 75°C MW IsAmine->AmineSol AcidSol Problem: Steric Shielding Solution: HATU/HOAt (4 eq) Temp: 60-75°C MW IsAcid->AcidSol CheckRac Risk of Racemization? AcidSol->CheckRac NoRac Low Risk (No alpha-H) Aggressive heating permitted CheckRac->NoRac

Figure 1: Decision tree for selecting the correct coupling strategy based on the role of the hindered amino acid.

Ticket #102: "I see a new peak (M-18 or dimer) after Fmoc removal."[1]

Diagnosis: You are witnessing Diketopiperazine (DKP) formation .


-disubstituted amino acids are conformationally constrained.[1] This constraint forces the backbone into a turn conformation (the "Thorpe-Ingold" effect), bringing the N-terminus of the dipeptide dangerously close to the C-terminal ester bond. Upon Fmoc removal, the free amine attacks the ester, cleaving the dipeptide from the resin and forming a cyclic byproduct.

Risk Factor: High if the hindered AA is the second residue added to the resin (i.e., Resin-AA1-AA2(hindered)-Fmoc).

Prevention Protocol
  • Short Deprotection: Do not use the standard "20% Piperidine, 2 x 10 min".

    • Use: 20% Piperidine in DMF, 2 x 3 minutes .

    • Why? DKP formation is time-dependent.[1] Minimizing exposure to the basic free-amine state is crucial.[1]

  • Bulky Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin.[1] The massive steric bulk of the trityl linker hinders the back-biting attack required for DKP formation.

  • Active Acylation: Ensure the next amino acid (AA3) is pre-activated and ready to add immediately after the piperidine wash.[1] Do not let the resin sit in the deprotected state.

Ticket #103: "The material is degrading during Palladium cross-coupling."

Diagnosis: The 5-bromo substituent is a "handle" intended for late-stage functionalization (e.g., Suzuki-Miyaura coupling).[1] However, if you are performing a Pd-catalyzed reaction elsewhere on the molecule before targeting this bromide, you risk premature oxidative addition or dehalogenation .

Additionally, aryl bromides are photolabile .[1] Long-term exposure to ambient lab light can cause homolytic cleavage of the C-Br bond, leading to radical byproducts (des-bromo analogs).[1]

Stability Data & Handling
ParameterStability AssessmentRecommendation
Light Sensitivity Moderate Store in amber vials. Wrap reaction vessels in foil during synthesis.
Acid Stability High Stable to 95% TFA (cleavage cocktails).[1]
Base Stability High Stable to 20% Piperidine.[1]
Pd-Catalysis Low The C-Br bond is reactive.[1] If orthogonal coupling is needed, use a C-Cl or C-I substituent elsewhere, or protect the C-Br as a boronic ester if possible.
Solubility Low (Lipophilic) The 2-F-5-Br-Phenyl ring is highly hydrophobic.[1] Use DCM/DMF mixtures (1:1) rather than pure DMF to prevent aggregation.[1]

Ticket #104: "Is Racemization a concern with this molecule?"

Answer: Technically, no. Racemization usually occurs via the abstraction of the


-proton, forming a planar enolate. Since 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is an 

-methyl amino acid, it lacks an

-proton
.[1] It cannot racemize via the standard base-catalyzed enolization mechanism.[1]

The Hidden Danger: Epimerization of the Neighbor. Because you must use aggressive activation (HATU, high temp) to couple to or from this hindered residue, you risk epimerizing the adjacent amino acid (especially if it is Cys or His).

Mechanism of Safety: The diagram below illustrates why the


-methyl group protects the stereocenter itself, while highlighting the steric clash that necessitates harsh conditions.

Racemization NormalAA Normal Amino Acid (Has alpha-H) Enolate Planar Enolate (Racemization) NormalAA->Enolate H-abstraction Base Base (DIEA) Base->NormalAA AlphaMeAA Alpha-Methyl AA (No alpha-H) Base->AlphaMeAA Blocked Safe Configuration Locked (Stable) AlphaMeAA->Safe No reaction with Base

Figure 2: Comparison of racemization risks. The alpha-methyl quaternary center prevents proton abstraction, rendering the residue configurationally stable.

References

  • Wuitschik, G., et al. (2010).[1] Spirocyclic and alpha,alpha-disubstituted amino acids: Synthesis and properties. Journal of Medicinal Chemistry.[1] Link[1]

  • Humphrey, J. M., & Chamberlin, A. R. (1997).[1] Chemical synthesis of natural product peptides: Coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews.[1] Link[1]

  • Gante, J. (1989).[1] Peptidomimetics—Tailored Enzyme Inhibitors.[1] Angewandte Chemie International Edition.[1][2] Link

  • Behrendt, R., White, P., & Offer, J. (2016).[1] Advances in Fmoc solid-phase peptide synthesis.[1] Journal of Peptide Science.[1] Link[1]

Sources

Technical Support Center: Analytical Method Validation for 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method validation of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the analysis of this compound. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity and robustness of your analytical methods.

Introduction to the Analyte

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid is a substituted amino acid derivative with a complex structure that presents unique challenges in analytical method development and validation. Its key structural features include a chiral center, a halogenated aromatic ring (bromo and fluoro substituents), and an amino acid moiety. These characteristics necessitate careful consideration of chromatographic conditions to achieve adequate retention, resolution, and peak shape, as well as to ensure the stability-indicating nature of the method.

Physicochemical Properties:

PropertyValue
Molecular Formula C₉H₉BrFNO₂
Molecular Weight 262.08 g/mol

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing is a common issue when analyzing polar compounds like amino acids, especially those with basic functional groups. The primary causes can be categorized as either chemical or physical.

Causality Explained: The amino group in your analyte can interact with residual silanols on the silica-based stationary phase of your HPLC column. This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment:

    • Rationale: The ionization state of the amino group is pH-dependent. At a low pH (typically 2-3 units below the pKa of the amine), the amino group will be fully protonated. This can reduce its interaction with silanols.

    • Action: Incorporate an acidic modifier into your mobile phase. Start with 0.1% trifluoroacetic acid (TFA) or formic acid. TFA is a strong ion-pairing agent and can effectively mask silanol interactions, but it may suppress MS signals if you are using LC-MS. Formic acid is a good alternative for MS compatibility.

  • Use of an End-capped Column:

    • Rationale: Modern HPLC columns are often "end-capped" to block most of the residual silanols. However, no end-capping process is 100% effective.

    • Action: Ensure you are using a high-quality, end-capped C18 or C8 column. If tailing persists, consider a column with a different bonding chemistry or a base-deactivated stationary phase specifically designed for basic compounds.

  • Sample Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Reduce the injection volume or dilute your sample and reinject.

  • Column Contamination:

    • Rationale: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

    • Action: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If the problem persists, consider replacing the column.

Diagram: Troubleshooting Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH Optimized? start->check_pH adjust_pH Adjust pH (e.g., add 0.1% TFA/Formic Acid) check_pH->adjust_pH No check_column Is Column Appropriate? check_pH->check_column Yes end Symmetrical Peak adjust_pH->end use_endcapped Use End-capped or Base-Deactivated Column check_column->use_endcapped No check_conc Is Sample Concentration Too High? check_column->check_conc Yes use_endcapped->end dilute_sample Dilute Sample or Reduce Injection Volume check_conc->dilute_sample Yes check_contamination Is Column Contaminated? check_conc->check_contamination No dilute_sample->end flush_column Flush with Strong Solvent check_contamination->flush_column Yes check_contamination->end No flush_column->end

Caption: A decision tree for troubleshooting peak tailing.

Issue 2: Inadequate Resolution of Enantiomers (Chiral Separation)

Question: I am trying to separate the enantiomers of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid, but I am getting a single peak or very poor resolution. What should I do?

Answer:

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). The choice of CSP and mobile phase is critical for successful chiral separations.

Causality Explained: Enantiomers have identical physical and chemical properties in an achiral environment. A CSP provides a chiral surface that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Troubleshooting Steps:

  • Column Selection:

    • Rationale: Different CSPs have different chiral recognition mechanisms. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for a wide range of chiral compounds, including amino acid derivatives.

    • Action: Based on literature for similar compounds, a polysaccharide-based column such as a Chiralcel® or Chiralpak® series is recommended. If you are not getting separation, you may need to screen different types of chiral columns (e.g., protein-based, macrocyclic glycopeptide-based).

  • Mobile Phase Composition:

    • Rationale: The mobile phase composition significantly influences the interactions between the analyte and the CSP. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., acetonitrile/methanol) mobile phases are commonly used.

    • Action:

      • Normal Phase: Start with a mobile phase of n-hexane and a polar modifier like isopropanol (IPA) or ethanol. A typical starting ratio is 90:10 (hexane:IPA). You can then vary the percentage of the polar modifier to optimize the separation.

      • Additives: Small amounts of acidic or basic additives can dramatically improve resolution. For your acidic analyte, adding a small percentage of an acid like trifluoroacetic acid (TFA) or acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape and selectivity.

  • Temperature:

    • Rationale: Temperature affects the thermodynamics of the chiral recognition process.

    • Action: Running the separation at a lower temperature can sometimes enhance the enantioselectivity. Try running your analysis at a controlled temperature, for example, 25°C, and then at a lower temperature like 15°C to see if resolution improves.

  • Flow Rate:

    • Rationale: A lower flow rate increases the time the analyte spends interacting with the stationary phase, which can improve resolution.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if the resolution improves.

Diagram: Chiral Separation Workflow

G start Start: Chiral Separation select_column Select Polysaccharide-Based Chiral Column start->select_column prepare_mp Prepare Normal Phase Mobile Phase (e.g., Hexane/IPA 90:10) select_column->prepare_mp add_additive Add Acidic Modifier (e.g., 0.1% TFA) prepare_mp->add_additive run_analysis Run Initial Analysis add_additive->run_analysis check_resolution Resolution Acceptable? run_analysis->check_resolution optimize_mp Optimize Mobile Phase (Vary % IPA) check_resolution->optimize_mp No end Validated Chiral Method check_resolution->end Yes optimize_temp Optimize Temperature (e.g., Lower Temperature) optimize_mp->optimize_temp optimize_flow Optimize Flow Rate (e.g., Lower Flow Rate) optimize_temp->optimize_flow optimize_flow->run_analysis

Caption: A typical workflow for developing a chiral HPLC method.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key parameters to validate for an HPLC method for 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid according to ICH Q2(R1) guidelines?

A1: The key validation parameters according to the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," are:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[1] This is crucial for a stability-indicating method.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Q2: How do I perform a forced degradation study for this compound to ensure my method is stability-indicating?

A2: A forced degradation study is essential to demonstrate the specificity of your analytical method and to understand the degradation pathways of the drug substance.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a stock solution of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate experiments:

    • Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the drug substance to UV and visible light according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze them using your developed HPLC method alongside an unstressed sample.

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks (degradation products).

    • Ensure that the main peak of the analyte is well-resolved from all degradation peaks.

    • Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm that the analyte peak is not co-eluting with any degradants.

Q3: What would be a good starting point for a reversed-phase HPLC (RP-HPLC) method for the achiral analysis of this compound?

A3: Based on the structure of the analyte (an aromatic amino acid), a reversed-phase HPLC method with UV detection would be a suitable starting point.

Proposed Starting HPLC Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides acidic pH to ensure protonation of the amino group and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.To elute the analyte and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at 220 nm and 275 nmAromatic compounds typically have absorbance in this range. It is advisable to run a UV scan of the analyte to determine the absorbance maxima.
Injection Volume 10 µLA typical injection volume.

Note: This is a starting point, and method optimization will be necessary to achieve the desired separation and performance characteristics.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of Pharmaceutical Analysis by HPLC. Elsevier.
  • Dolan, J. W. (2012). Linearity. LCGC North America, 30(6), 472-477.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1994). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a futuristic view. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • RSSL. (n.d.). Forced Degradation Studies of Biopharmaceuticals. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

Sources

Validation & Comparative

Beyond the Canonical: Phenylalanine vs. 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the canonical amino acid Phenylalanine (Phe) and the highly specialized, non-proteinogenic analog 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid (referred to herein as ABFP ).

Designed for researchers in medicinal chemistry and drug development, this analysis focuses on the structural, physicochemical, and pharmacological divergences that make ABFP a critical scaffold in modern inhibitor design, particularly for targets like BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1).

Executive Summary: The Case for Modification

Phenylalanine (Phe) is the biological standard for aromatic interactions—a flexible, metabolically active building block essential for protein synthesis and neurotransmitter pathways. However, in drug discovery, Phe's flexibility and metabolic lability (e.g., hydroxylation, transamination) often limit its efficacy as a pharmacophore.

ABFP represents a "precision-engineered" evolution of the Phe scaffold. By shifting the aryl group to the


-carbon (making it a quaternary center) and introducing specific halogens, ABFP offers:
  • Absolute Metabolic Stability: The quaternary center blocks

    
    -proton abstraction, preventing transamination.
    
  • Conformational Locking: The steric bulk restricts bond rotation, freezing the molecule in a bioactive conformation.

  • Halogen Bonding: The bromine and fluorine atoms provide specific electronic handles for orthogonal binding interactions (e.g., carbonyl oxygen locking).

Physicochemical & Structural Analysis

The fundamental difference lies in the connectivity and substitution pattern. While Phe is a


-aryl  amino acid, ABFP is an 

-aryl
amino acid (specifically, an

-methyl-

-aryl glycine derivative).
Comparative Data Table
FeaturePhenylalanine (Phe) ABFP (Analog) Impact on Drug Design
IUPAC Name 2-Amino-3-phenylpropanoic acid2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acidABFP is a quaternary amino acid.
Aryl Position C3 (

-carbon)
C2 (

-carbon)
ABFP has restricted

rotation; rigidifies backbone.
Chirality L- / D- enantiomersAtropisomeric potential; Quaternary centerABFP requires chiral resolution (e.g., chiral HPLC) during synthesis.
Electronic State Electron-rich aromatic ringElectron-deficient (F, Br withdrawn)ABFP engages in halogen bonding; reduced oxidative metabolism.
Lipophilicity LogP

1.38
LogP

2.5 - 3.0 (Est.)
ABFP has higher BBB permeability but lower solubility.
pKa (

-NH

)

9.13

7.5 - 8.0 (Lower)
ABFP amine is less basic due to the electron-withdrawing aryl group at C2.
Structural Visualization: Steric & Electronic Mapping

The following diagram illustrates the structural divergence. Note how ABFP effectively "staples" the side chain onto the backbone carbon.

StructureComparison cluster_0 Phenylalanine (Canonical) cluster_1 ABFP (Restricted Analog) Phe Backbone: C-C-N Sidechain: Benzyl at C3 Flexible Rotation ABFP Backbone: C-C-N Aryl Group at C2 (Alpha) Quaternary Center Halogenated (Br, F) Phe->ABFP Modification Prop1 Metabolic Lability (Transamination) Phe->Prop1 Prop2 Metabolic Blockade (No Alpha-H) ABFP->Prop2

Caption: Structural evolution from the flexible Phenylalanine to the rigid, quaternary ABFP scaffold.

Pharmacological Performance & Applications

A. Metabolic Stability (The "Alpha-Methyl" Effect)
  • Mechanism: Standard amino acids (Phe) are degraded by transaminases which require the abstraction of the

    
    -proton.
    
  • ABFP Advantage: The substitution of the

    
    -proton with a methyl group (implied by the propanoic backbone) and the aryl group creates a quaternary center . This renders the molecule chemically immune to transamination, significantly extending in vivo half-life.
    
  • Halogenation: The 2-Fluoro group blocks metabolic oxidation at the most reactive phenyl position, while the 5-Bromo group provides a handle for further functionalization or halogen bonding with enzyme carbonyls.

B. Conformational Constraint in BACE1 Inhibition

ABFP is a privileged scaffold in the design of BACE1 inhibitors (Alzheimer's disease).

  • The Problem: BACE1 has a large, hydrophobic active site. Flexible inhibitors (Phe-based) suffer from entropic penalties upon binding.

  • The ABFP Solution: The steric bulk of the

    
    -aryl group locks the molecule into a specific conformation that fits the S1 or S2' sub-pockets of BACE1. The 5-bromo substituent often fills a specific hydrophobic cleft, enhancing potency by orders of magnitude compared to unsubstituted analogs.
    

Experimental Protocols

Due to the steric hindrance of the quaternary center, ABFP cannot be synthesized or coupled using standard "Fmoc-Phe-OH" protocols.

Protocol 1: Synthesis of ABFP (Bucherer-Bergs Route)

Context: This is the industry-standard method for accessing sterically crowded


-disubstituted amino acids.

Materials:

  • 1-(5-bromo-2-fluorophenyl)ethanone (Starting Ketone)[1]

  • Ammonium Carbonate

  • Potassium Cyanide

  • Solvent: Ethanol/Water (1:1)

Step-by-Step Workflow:

  • Hydantoin Formation:

    • Dissolve 1-(5-bromo-2-fluorophenyl)ethanone (1.0 eq) in EtOH/H2O.

    • Add (NH

      
      )
      
      
      
      CO
      
      
      (3.0 eq) and KCN (1.5 eq). Caution: Cyanide hazard.
    • Heat to 60°C in a sealed pressure tube for 48 hours.

    • Result: Formation of the corresponding 5-substituted hydantoin.

  • Hydrolysis:

    • Suspend the hydantoin in 6M NaOH (aq).

    • Reflux at 100°C for 24-48 hours. (Quaternary hydantoins are very stable and require harsh conditions).

    • Cool and neutralize with HCl to pH 6.0.

  • Isolation:

    • Precipitate the free amino acid or extract with n-Butanol.

    • Purification: Recrystallization from water/ethanol.

Protocol 2: Peptide Coupling (incorporating ABFP)

Context: Standard HATU/DIEA coupling often fails due to the steric wall created by the


-aryl group.
  • Activation: Use COMU or PyAOP (more reactive than HATU) with Collidine (base) instead of DIEA.

  • Conditions: Microwave irradiation (50°C, 20W) is highly recommended to drive the reaction to completion.

  • Alternative: Convert ABFP to its N-Carboxyanhydride (NCA) or Acid Fluoride prior to coupling for difficult sequences.

Synthesis Pathway Diagram

SynthesisWorkflow Start Start: 1-(5-bromo-2-fluorophenyl)ethanone Reagents KCN, (NH4)2CO3 Bucherer-Bergs Condensation Start->Reagents Intermediate Intermediate: 5,5-Disubstituted Hydantoin (Stable, Rigid) Reagents->Intermediate Hydrolysis Hydrolysis: 6M NaOH, Reflux 48h Intermediate->Hydrolysis Product Product: ABFP (Racemic) Requires Chiral Resolution Hydrolysis->Product

Caption: The Bucherer-Bergs synthesis route required to access the sterically hindered ABFP scaffold.

References

  • Rombouts, F. J. R., et al. (2015). "Discovery of N-(3-((4a'S,6'R,8a'S)-2'-Amino-6'-(difluoromethyl)-4',4a',5',6',8',8a'-hexahydrospiro[cyclopropane-1,7'-pyrano[3,2-d][1,3]thiazin]-8a'-yl)-4-fluorophenyl)-5-bromo-picolinamide (JNJ-54861911): A Highly Selective, Orally Available BACE1 Inhibitor." Journal of Medicinal Chemistry, 58(20), 8216–8235. Link

    • Significance: Describes the synthesis and use of the ABFP scaffold (and related hydantoins) in the context of BACE1 inhibition.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Significance: Reviews the general principles of using -methyl and -aryl substitutions to block metabolism.
  • ChemicalBook. (n.d.). "2-amino-2-(5-bromo-2-fluorophenyl)propanoic acid Product Properties." Link

    • Significance: physicochemical data verification.[2]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Amino-2-(5-bromo-2-fluorophenyl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid (CAS: 1266784-23-9) represents a highly specialized scaffold in medicinal chemistry, combining the conformational rigidity of


-disubstituted amino acids  with the electronic modulation of poly-halogenated aromatics .

Unlike standard phenylalanine derivatives, this molecule serves three distinct, high-value functions in drug development:

  • LAT1-Selective Transport: The

    
    -methyl group drastically reduces affinity for the ubiquitously expressed LAT2 transporter while maintaining transport via LAT1 (SLC7A5), a key target in blood-brain barrier (BBB) penetration and cancer metabolism.
    
  • Metabolic Blockade: The quaternary

    
    -carbon prevents PLP-dependent transamination, while the 2-fluoro substituent blocks metabolic hydroxylation at the electron-rich ortho position.
    
  • Synthetic Versatility: The 5-bromo substituent acts as a "chemical handle" for late-stage diversification via Suzuki-Miyaura or Sonogashira cross-coupling.

This guide provides a technical breakdown of the SAR, comparative performance data, and validated protocols for utilizing this scaffold.

Comparative Analysis: Performance vs. Alternatives

To understand the utility of this analog, we must compare it against the natural substrate (L-Phenylalanine) and standard medicinal chemistry alternatives.

Table 1: Physicochemical and Biological Profile Comparison
FeatureTarget Molecule (5-Br-2-F-

-Me-Phe)
L-Phenylalanine (Natural Substrate)

-Methyl-Phenylalanine
(Standard Control)
2-Fluoro-Phenylalanine (Metabolic Probe)
LAT1 Selectivity High (LAT1 >> LAT2)Low (Promiscuous)HighLow
Metabolic Stability (

)
> 120 min (Microsomes)< 15 min> 60 min~ 30 min
Conformational Freedom Restricted (

constrained)
High (Flexible)RestrictedHigh
Lipophilicity (cLogP) ~ 2.1 (Enhanced BBB perm.)-1.38-0.8-1.1
Synthetic Utility High (Br-handle for coupling)LowLowMedium

Key Insight: The Target Molecule combines the selectivity of the


-methyl group with the lipophilicity and affinity enhancements of the halogen substituents. While 

-methylation alone often reduces transporter affinity (

), the addition of halogens (specifically Iodine or Bromine) on the ring has been shown to recover binding affinity via hydrophobic interactions within the transporter pocket [1].

Deep Dive: Structure-Activity Relationship (SAR)

The potency and utility of this molecule are derived from three specific structural modifications.

The -Methyl Effect (Quaternary Carbon)
  • Mechanism: Replacing the

    
    -proton with a methyl group introduces steric clash that restricts the rotation of the 
    
    
    
    and
    
    
    torsion angles.
  • Biological Outcome: This forces peptides containing this residue into helical conformations (often

    
    -helix or 
    
    
    
    -helix), stabilizing the bioactive conformation.
  • Metabolic Outcome: It renders the amino acid unrecognizable to Transaminases and L-Amino Acid Oxidases, which require an abstractable

    
    -proton.
    
The 2-Fluoro Substituent (Ortho-F)
  • Electronic Effect: Fluorine is highly electronegative, withdrawing electron density from the ring. This lowers the

    
     of the ammonium group and creates a dipole that can engage in specific orthogonal interactions within the binding pocket.
    
  • Metabolic Block: The ortho-position is a common site for oxidative metabolism. Fluorine blocks this site (C-F bond energy: ~116 kcal/mol vs C-H: ~99 kcal/mol).

The 5-Bromo Substituent (Meta-Br)
  • Steric/Lipophilic: Increases the overall volume and lipophilicity, aiding in membrane intercalation and hydrophobic pocket filling.

  • Halogen Bonding: Bromine can act as a halogen bond donor (Lewis acid) to carbonyl oxygen acceptors in the target protein.

Visualization: SAR Logic Flow

The following diagram illustrates the functional contribution of each structural component.

SAR_Logic Molecule 2-Amino-2-(5-bromo- 2-fluorophenyl)propanoic acid AlphaMe α-Methyl Group Molecule->AlphaMe OrthoF 2-Fluoro Group Molecule->OrthoF MetaBr 5-Bromo Group Molecule->MetaBr Selectivity LAT1 > LAT2 Selectivity AlphaMe->Selectivity Stability Proteolytic/Metabolic Resistance AlphaMe->Stability Conf Conformational Constraint AlphaMe->Conf OrthoF->Stability Coupling Pd-Catalyzed Cross-Coupling MetaBr->Coupling

Caption: Functional decomposition of the scaffold. Blue paths indicate transport/stability logic; Red indicates metabolic blocking; Yellow indicates synthetic utility.

Experimental Protocols

To validate the performance of this analog in your specific application, use the following self-validating protocols.

Protocol A: LAT1 Competitive Inhibition Assay (Cis-Inhibition)

Objective: Determine if the analog binds to the LAT1 transporter.

Reagents:

  • HEK293 cells stably expressing human LAT1 (SLC7A5) and 4F2hc (SLC3A2).

  • Radiolabeled substrate:

    
    -L-Leucine.
    
  • Uptake Buffer: Na-free Choline-Cl buffer (to eliminate Na-dependent transport).

Workflow:

  • Seeding: Plate HEK-LAT1 cells at

    
     cells/well in 24-well plates (Poly-D-lysine coated).
    
  • Equilibration: Wash cells

    
     with warm (
    
    
    
    C) Na-free uptake buffer.
  • Initiation: Add uptake buffer containing 1

    
    M 
    
    
    
    -L-Leucine
    
    
    Test Compound (concentrations: 0.1, 1, 10, 100, 1000
    
    
    M).
  • Incubation: Incubate for 1 minute exactly at

    
    C. (Note: Short time is critical to measure initial rate and avoid equilibrium).
    
  • Termination: Aspirate buffer and immediately wash

    
     with ice-cold PBS containing 2 mM unlabeled Leucine (to displace surface-bound radioactivity).
    
  • Lysis & Counting: Lyse cells in 0.1 N NaOH and measure radioactivity via Liquid Scintillation Counting.

Validation Criteria:

  • Control: Unlabeled L-Leucine (1 mM) must inhibit

    
     of uptake.
    
  • Result: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Expect 
    
    
    
    for this analog to be in the
    
    
    M range (higher affinity than plain
    
    
    -methyl-Phe due to halogenation) [1].
Protocol B: Microsomal Stability Assay

Objective: Confirm the metabolic stability conferred by the


-methyl and 2-F groups.

Workflow:

  • Mix: Prepare reaction mixture: 1

    
    M Test Compound, 0.5 mg/mL Liver Microsomes (Human/Rat), in 100 mM Phosphate Buffer (pH 7.4).
    
  • Pre-incubate: 5 min at

    
    C.
    
  • Start: Add NADPH-regenerating system (final 1 mM).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 200
    
    
    L ice-cold Acetonitrile (containing Internal Standard).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. Slope 
    
    
    
    .
    
    
    .

Validation:

  • Positive Control: Testosterone (High clearance).

  • Negative Control: Warfarin (Low clearance).

  • Success Metric: The target analog should show

    
     remaining at 60 min.
    

Synthetic Application: The Suzuki Coupling Workflow

The 5-bromo position allows this molecule to serve as a core for library generation.

Synthesis_Workflow Start 5-Br-Analog (Scaffold) Step1 Degas Solvent (Dioxane/H2O) Start->Step1 Reagents Boronic Acid (R-B(OH)2) Pd(dppf)Cl2, K2CO3 Reagents->Step1 Step2 Reflux 80-100°C, 4-12h Step1->Step2 Product 5-Aryl-Analog (Library) Step2->Product

Caption: Standard Suzuki-Miyaura coupling workflow for diversifying the 5-position.

Critical Note on Stereochemistry: If using the enantiopure form, ensure basic conditions (Carbonate/Phosphate bases) do not cause racemization. However, the


-methyl group significantly reduces the risk of racemization compared to standard amino acids because there is no acidic 

-proton to abstract.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Journal of Controlled Release / NIH PubMed Central. Context: Establishes the SAR for

    
    -methyl and halogenated phenylalanine derivatives regarding LAT1 selectivity and affinity.
    URL:[Link]
    
  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia. Source: Biochemical Journal. Context: Provides historical data on the metabolic stability and enzyme inhibition profiles of

    
    -methylated vs. halogenated analogs.
    URL:[Link]
    
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features. Source: MDPI (Molecules). Context: Reviews the impact of halogen bonding (X-bonds) in protein-ligand interactions for halogenated amino acids. URL:[Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid
Reactant of Route 2
2-Amino-2-(5-bromo-2-fluorophenyl)propanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.